2,2-Diiodopropane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2-diiodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCPFMKPGFGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467385 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-13-7 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,2-Diiodopropane from Acetone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodopropane, a valuable geminal diiodide, from readily available acetone. The primary method detailed involves a two-step synthetic pathway: the formation of acetone hydrazone followed by its iodination. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents key data in a structured format for clarity and reproducibility.
Introduction
This compound is a useful building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor to other functional groups. Its synthesis from acetone, an inexpensive and common solvent, is of significant interest. While direct iodination of acetone typically leads to mono-iodinated or iodoform products, the hydrazone-based route offers a reliable method for the preparation of the desired gem-diiodide.
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Formation of Acetone Hydrazone: Acetone is reacted with hydrazine hydrate to form acetone hydrazone. This reaction is a standard condensation reaction between a ketone and a hydrazine.
-
Iodination of Acetone Hydrazone: The formed acetone hydrazone is then treated with iodine in the presence of a non-nucleophilic base to yield this compound. This reaction, a variation of the Barton vinyl iodide synthesis, proceeds through a diazo intermediate.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key transformations and the overall experimental process.
Caption: Reaction mechanism for the synthesis of this compound from acetone.
Caption: A generalized experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Acetone Hydrazone
This procedure is adapted from the established method for the synthesis of acetone hydrazone.[1][2]
Materials:
-
Acetone
-
Hydrazine hydrate (100%)
-
Potassium hydroxide (pellets)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetone.
-
Cool the flask in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for 15-20 minutes.
-
Slowly add potassium hydroxide pellets to the reaction mixture while maintaining the temperature below 30°C.
-
Separate the upper organic layer and dry it over anhydrous sodium sulfate.
-
The crude acetone hydrazone can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound from Acetone Hydrazone
This procedure is based on the Barton vinyl iodide synthesis, which can be adapted for the formation of gem-diiodides.[3]
Materials:
-
Acetone hydrazone (from Step 1)
-
Iodine
-
Triethylamine (or another non-nucleophilic base)
-
Diethyl ether (anhydrous)
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone hydrazone in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of iodine in anhydrous diethyl ether.
-
Slowly add the iodine solution to the acetone hydrazone solution with vigorous stirring.
-
After the addition of iodine, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Role |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Starting Material |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Reagent |
| Acetone Hydrazone | C₃H₈N₂ | 72.11 | 5281-20-9 | Intermediate |
| Iodine | I₂ | 253.81 | 7553-56-2 | Reagent |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Base |
| This compound | C₃H₆I₂ | 295.89 | 630-13-7 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Parameters | Typical Yield | Reference |
| 1. Acetone Hydrazone Synthesis | Reaction Time: 1-2 hoursTemperature: 0-25°CPurification: Distillation | 80-90% | [2] |
| 2. This compound Synthesis | Reaction Time: 3-5 hoursTemperature: 0°C to room temp.Purification: Chromatography/Distillation | 19% (reported for a similar system) |
Characterization of this compound
The structure of the final product, this compound, can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single peak (singlet) is expected in the proton NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift will be downfield due to the deshielding effect of the two iodine atoms.
-
¹³C NMR: Two signals are expected in the carbon-13 NMR spectrum. One signal for the two equivalent methyl carbons and another, more downfield signal for the quaternary carbon bonded to the two iodine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a diiodoalkane.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups.
Safety and Handling
-
Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1]
-
Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
-
Acetone and diethyl ether are highly flammable solvents. Ensure there are no ignition sources in the vicinity during their use.
This guide provides a foundational framework for the synthesis of this compound from acetone. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation.
References
Spectroscopic Analysis of 2,2-Diiodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,2-diiodopropane. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science where halogenated organic molecules are of significant interest.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | 3.12 | Singlet |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(I)₂ | -28.1 |
| CH₃ | 38.8 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound. This protocol is based on standard laboratory procedures and can be adapted for use with various NMR spectrometers.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The solvent should not have signals that overlap with the analyte's signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm. For ¹³C NMR, the residual solvent peak is often used as a reference (e.g., CDCl₃ at 77.16 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the acquisition of the NMR spectrum.
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS or solvent peak).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the exact chemical shift of each peak is determined.
Visualization of this compound Structure and NMR-Relevant Nuclei
The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Molecular structure of this compound with NMR-active nuclei.
An In-depth Technical Guide to the Physical Characteristics of 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-diiodopropane (CAS No: 630-13-7). The information is compiled from various chemical data sources and is intended to support laboratory research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for chemical characterization.
Core Physical and Chemical Properties
This compound is a geminal dihaloalkane characterized as a clear, colorless liquid.[1] Its primary utility is as a reagent in organic synthesis, where the reactivity of the carbon-iodine bonds is exploited in various chemical transformations.[1]
Quantitative Data Summary
The physical properties of this compound have been reported with some variation across different sources. The following table summarizes the available quantitative data. Researchers should consider verifying these values through experimental measurement, particularly where discrepancies are noted.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆I₂ | [2][3] |
| Molecular Weight | 295.89 g/mol | [2][4] |
| 295.8887 g/mol | [3] | |
| Density | 2.150 g/mL | [5] |
| 2.476 g/cm³ | [4] | |
| Boiling Point | 148 °C (at 760 mmHg) | [5] |
| 173.0 °C (at 760 mmHg) | [4] | |
| Melting Point | -16.49 °C (estimate) | [4][5] |
| Refractive Index (n_D) | 1.6160 | [4] |
| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C (Predicted) | [4] |
| Flash Point | 71.5 ± 13.9 °C (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.9 - 3.00 (Predicted) | [4][6] |
Solubility Profile
Specific solubility data for this compound in various solvents is not extensively documented. However, based on the principle of "like dissolves like," its non-polar hydrocarbon structure suggests it has low solubility in polar solvents like water and high solubility in non-polar organic solvents such as hexane, ether, and other halogenated hydrocarbons.[7][8]
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecular symmetry of this compound, the six protons on the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is anticipated to display two distinct signals: one for the two equivalent methyl carbons (-CH₃) and another for the quaternary carbon atom bonded to the two iodine atoms (C(I)₂).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching and bending vibrations.[5] Specifically, C-H stretching vibrations are expected in the ~2850-3000 cm⁻¹ region. The C-I stretching vibrations would appear in the fingerprint region, typically at lower wavenumbers, around 500 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (approximately 296).[2] A prominent fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺), leading to a base peak at m/z 43, which corresponds to the stable isopropyl cation ([C₃H₆]⁺).[5][10]
Experimental Protocols for Physical Characterization
The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like this compound.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
Materials:
-
10 mL or 25 mL graduated cylinder
-
Electronic balance (readable to at least 0.01 g)
-
Pasteur pipette or dropper
-
This compound sample
Procedure:
-
Ensure the graduated cylinder is clean and completely dry.
-
Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[11]
-
Carefully transfer a specific volume of this compound (e.g., 5.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[12]
-
Record the mass of the graduated cylinder containing the liquid.[12]
-
If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.[13]
-
Repeat the measurement at least two more times and calculate the average density to ensure precision.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes.
Materials:
-
Small test tube (e.g., 10 x 75 mm)
-
Thermometer (-10 to 200 °C)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)[14]
-
Clamps and stand
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.[14]
-
Invert the capillary tube (open end down) and place it inside the test tube with the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band should remain above the level of the heating medium.[15]
-
Suspend the assembly in a heating bath, making sure not to touch the sides or bottom of the bath.[14]
-
Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.[15]
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[16]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.[15][16]
Refractive Index Determination
The refractive index is a measure of how light bends as it passes through the substance and is a valuable indicator of purity.
Materials:
-
Abbe refractometer
-
Dropper or pipette
-
This compound sample
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry. Clean with a suitable solvent and lens paper if necessary.
-
Using a dropper, apply a few drops of this compound to the surface of the lower prism.
-
Close the prisms together securely.
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is visible, adjust the chromaticity screw until the boundary is a sharp black-and-white line.
-
Press the switch to illuminate the scale and read the refractive index value.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a known compound like this compound, ensuring identity and purity.
References
- 1. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 2. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propane, 2,2-diiodo- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 630-13-7 | Benchchem [benchchem.com]
- 6. PubChemLite - this compound (C3H6I2) [pubchemlite.lcsb.uni.lu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Khan Academy [khanacademy.org]
- 9. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homesciencetools.com [homesciencetools.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Boiling Points - Procedure [jove.com]
1-Chloroadamantane (CAS 630-13-7): A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroadamantane, a halogenated derivative of adamantane, is a versatile compound with significant applications in medicinal chemistry and materials science. Its rigid, lipophilic cage structure imparts unique physicochemical properties that have been exploited in the development of antiviral agents and as a robust building block in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of 1-chloroadamantane, detailed experimental protocols for its synthesis and key reactions, and a comprehensive discussion of its current and potential applications, with a particular focus on its role in drug development.
Chemical and Physical Properties
1-Chloroadamantane is a white to light grey crystalline solid.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of 1-Chloroadamantane
| Property | Value | References |
| CAS Number | 630-13-7 | [2] |
| Molecular Formula | C₁₀H₁₅Cl | [2] |
| Molecular Weight | 170.68 g/mol | [2] |
| Appearance | White to light grey adhering crystalline solid | [1][2] |
| Melting Point | 163-166 °C | [1][2][3] |
| Boiling Point | 232.8 °C at 760 mmHg | [2][4] |
| Density | 1.12 g/cm³ | [2][5] |
| Flash Point | 82.3 °C | [2][4] |
| Refractive Index | 1.488 - 1.490 | [2] |
| Vapor Pressure | 0.088 mmHg at 25°C | [2] |
Table 2: Solubility and LogP of 1-Chloroadamantane
| Property | Description | References |
| Water Solubility | Poorly soluble | [1][2] |
| Solvent Solubility | Soluble in hydrocarbons and nonpolar organic solvents. Slightly soluble in DMSO and Methanol. | [1][2] |
| LogP | 3.194 | [2] |
Experimental Protocols
Synthesis of 1-Chloroadamantane
A common and efficient method for the synthesis of 1-chloroadamantane is the chlorination of adamantane. An improved method utilizing hydride transfer induced by tertiary-butyl chloride offers high yield and selectivity.
Method: Hydride Transfer Induced Chlorination
-
Materials: Adamantane, Lewis acid (e.g., AlCl₃), tertiary-butyl chloride, and a suitable solvent (e.g., CCl₄).
-
Procedure:
-
In a 250 ml reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, place 0.05 mol of adamantane and 6.7 x 10⁻³ mol of the Lewis acid in 50 ml of solvent.
-
Add 0.06 mol of tertiary-butyl chloride dropwise through the dropping funnel.
-
Stir the reaction mixture vigorously for 4 hours at ambient temperature.
-
Cool the reaction mixture in an ice-water bath.
-
Quench the reaction by adding 20 ml of ice-cooled 35% hydrochloric acid.
-
Separate the two phases. The organic phase contains 1-chloroadamantane.
-
The product can be further purified by crystallization from aqueous methanol and sublimation.[1]
-
Synthesis of Perfluoroadamantane Derivatives
1-Chloroadamantane serves as a precursor for the synthesis of perfluoroadamantane derivatives through aerosol direct fluorination.
-
General Description: This process involves the reaction of 1-chloroadamantane with a fluorinating agent in the gas phase, typically in a specialized aerosol reactor. The high temperatures and reactive nature of the fluorinating agents necessitate careful control of the reaction conditions to achieve the desired perfluorinated product.
Applications
Medicinal Chemistry and Drug Development
The adamantane cage is a valuable pharmacophore due to its lipophilicity and rigid structure, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Chloroadamantane is a key starting material for the synthesis of various adamantane derivatives with therapeutic potential.
Virucidal Activity: Adamantane derivatives have been shown to exhibit antiviral activity.[2] Notably, 1-chloroadamantane has demonstrated virucidal activity against the Newcastle disease virus (NDV) in chick embryo fibroblasts.[1]
Antiviral Mechanism of Action (Hypothesized for NDV):
While the precise molecular mechanism of 1-chloroadamantane against Newcastle disease virus is not fully elucidated, it is hypothesized to interfere with the early stages of viral replication, likely by inhibiting viral entry into the host cell. Adamantane derivatives are known to block viral ion channels or interfere with the function of viral envelope proteins. In the case of NDV, a paramyxovirus, the hemagglutinin-neuraminidase (HN) and fusion (F) proteins are crucial for viral attachment and entry. It is plausible that 1-chloroadamantane, due to its lipophilic nature, interacts with the viral envelope or these glycoproteins, thereby preventing the conformational changes necessary for membrane fusion and subsequent viral uncoating.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent Host-Specific Small-Molecule Inhibitor of Paramyxovirus and Pneumovirus Replication with High Resistance Barrier - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Diiodopropane: A Comprehensive Technical Guide to a Versatile gem-Diiodoalkane Source
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 2,2-diiodopropane, a key representative of the versatile class of gem-diiodoalkanes. These compounds serve as crucial intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document provides a detailed overview of synthetic methodologies, quantitative data, experimental protocols, and key applications, with a focus on providing actionable information for laboratory work.
Introduction
gem-Diiodoalkanes, characterized by the presence of two iodine atoms on the same carbon atom, are highly valuable synthetic precursors. The carbon-iodine bond's reactivity makes these compounds excellent sources for the formation of carbon-carbon bonds. This compound, with the chemical formula C₃H₆I₂, is a readily accessible and frequently utilized member of this class.[1] Its applications span from classic cyclopropanation reactions to the formation of functionalized alkenes, highlighting its importance in the synthetic chemist's toolkit. This guide will delve into the primary methods for the preparation of this compound and other gem-diiodoalkanes, their spectroscopic characterization, and their utility in prominent synthetic transformations.
Synthesis of this compound and other gem-Diiodoalkanes
Several methods have been developed for the synthesis of gem-diiodoalkanes, with the choice of method often depending on the desired substrate scope and available starting materials. Key approaches include the conversion of ketones and the alkylation of diiodomethane.
From Ketones and their Derivatives
A common and direct route to gem-diiodoalkanes is the reaction of ketones with an iodinating agent. This transformation can be achieved through various protocols, including the use of hydrazine followed by iodine.
Table 1: Synthesis of gem-Diiodoalkanes from Ketones/Hydrazones
| Entry | Starting Ketone | Reagents and Conditions | Product | Yield (%) |
| 1 | Acetone | 1. H₂NNH₂, EtOH, rt | This compound | Not specified |
| 2. I₂, Et₃N, CH₂Cl₂, 0 °C to rt | ||||
| 2 | Cyclohexanone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodocyclohexane | 85 |
| 2. I₂, Et₃N, THF, rt | ||||
| 3 | 4-tert-Butylcyclohexanone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodo-4-tert-butylcyclohexane | 92 |
| 2. I₂, Et₃N, THF, rt | ||||
| 4 | Propiophenone | 1. H₂NNH₂·H₂O, EtOH, reflux | 1,1-Diiodo-1-phenylpropane | 78 |
| 2. I₂, Et₃N, THF, rt |
Alkylation of Diiodomethane
An improved and versatile procedure for the synthesis of functionalized gem-diiodoalkanes involves the alkylation of diiodomethane. This method, extensively developed by Bull and Charette, allows for the preparation of a wide range of gem-diiodoalkanes with excellent functional group tolerance.[2]
Table 2: Synthesis of gem-Diiodoalkanes via Alkylation of Diiodomethane
| Entry | Alkyl Halide | Base | Product | Yield (%) |
| 1 | 1-Iodobutane | NaHMDS | 1,1-Diiodopentane | 95 |
| 2 | 1-Iodooctane | NaHMDS | 1,1-Diiodononane | 98 |
| 3 | Benzyl bromide | LiHMDS | 1,1-Diiodo-2-phenylethane | 85 |
| 4 | Cinnamyl bromide | LiHMDS | (E)-1,1-Diiodo-4-phenylbut-2-ene | 81 |
| 5 | 1-Bromo-3-phenylpropane | NaHMDS | 1,1-Diiodo-4-phenylbutane | 91 |
Spectroscopic Data of this compound
Accurate characterization of this compound is crucial for its use in synthesis. The following data provides key spectroscopic signatures for this compound.[3][4]
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | A singlet is observed for the six equivalent methyl protons.[3] |
| ¹³C NMR | Two signals are expected, corresponding to the methyl carbons and the quaternary carbon bearing the two iodine atoms.[3] |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations are present.[5] |
| Mass Spec. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.[6] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of gem-diiodoalkanes.
General Procedure for the Synthesis of gem-Diiodoalkanes from Ketones via Hydrazones
This protocol is a general method for the conversion of a ketone to a gem-diiodoalkane.
Materials:
-
Ketone (1.0 eq)
-
Hydrazine hydrate (or anhydrous hydrazine) (1.5 eq)
-
Ethanol or Tetrahydrofuran (THF)
-
Iodine (I₂) (2.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dichloromethane (CH₂Cl₂) or THF
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: To a solution of the ketone in ethanol, add hydrazine hydrate. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS). After completion, the solvent is removed under reduced pressure.
-
Iodination: The crude hydrazone is dissolved in dichloromethane or THF and the solution is cooled to 0 °C. Triethylamine is added, followed by the portion-wise addition of solid iodine. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure gem-diiodoalkane.
General Procedure for the Synthesis of gem-Diiodoalkanes by Alkylation of Diiodomethane[7]
This procedure is based on the work of Bull and Charette and is suitable for a wide range of alkyl halides.
Materials:
-
Diiodomethane (CH₂I₂) (1.2 eq)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl iodide or bromide (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carbenoid Formation: To a solution of NaHMDS or LiHMDS in anhydrous THF at -78 °C under an inert atmosphere, a solution of diiodomethane in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: A solution of the alkyl halide in THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Applications in Organic Synthesis
gem-Diiodoalkanes, including this compound, are pivotal reagents in several important synthetic transformations.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. gem-Diiodoalkanes can also be employed in variations of this reaction.[7][8]
Diagram 1: General Workflow for Synthesis and Application of gem-Diiodoalkanes
References
- 1. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 2. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 3. This compound | 630-13-7 | Benchchem [benchchem.com]
- 4. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
The Carbon-Iodine Bond in 2,2-Diiodopropane: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-iodine (C-I) bond, characterized by its low bond dissociation energy and high polarizability, serves as a versatile functional handle in organic synthesis. In the context of gem-diiodoalkanes, specifically 2,2-diiodopropane, the presence of two C-I bonds on a single carbon atom imparts unique reactivity, making it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, covering its physical and spectroscopic properties, and its utility in nucleophilic substitution, elimination, organometallic, and radical reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its application in research and development.
Introduction
Geminal dihalides are important building blocks in organic synthesis due to their ability to serve as precursors to a range of functionalities. Among these, this compound stands out due to the inherent weakness of the carbon-iodine bond, which makes it the most reactive of the dihalopropanes.[1][2] This high reactivity, stemming from the low C-I bond dissociation energy, allows for facile cleavage of the bond under various conditions, opening up pathways to nucleophilic substitution, elimination, and the formation of organometallic and radical intermediates.[1][3] This guide aims to provide a detailed exploration of the chemical behavior of the C-I bond in this compound, offering insights into its synthetic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.
Physical Properties
| Property | Value |
| Molecular Formula | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol |
| CAS Number | 630-13-7[4] |
| Appearance | Clear, colorless liquid[5] |
| Density | 2.150 g/cm³ |
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structure and bonding within the this compound molecule.
| Spectroscopic Technique | Key Features and Peak Assignments |
| ¹H NMR | A single peak is observed for the six equivalent methyl protons. For the analogous 2-iodopropane, the methyl protons appear as a doublet at ~1.8 ppm due to coupling with the adjacent C-H proton, and the C-H proton appears as a septet at ~4.2 ppm.[6] |
| ¹³C NMR | Two distinct signals are expected: one for the two equivalent methyl carbons and another for the quaternary carbon bonded to the two iodine atoms. For 2-iodopropane, the methyl carbons appear at ~27 ppm and the carbon bonded to iodine appears at ~-5 ppm.[7] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations are observed. For 2-iodopropane, prominent peaks include C-H stretching (~2970 cm⁻¹), C-H bending (~1450 cm⁻¹), and a C-I stretching vibration at lower wavenumbers (~500-600 cm⁻¹).[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of one or both iodine atoms. |
Reactivity of the Carbon-Iodine Bond
The reactivity of this compound is dominated by the nature of its two C-I bonds. The large size of the iodine atom and the relatively low electronegativity difference between carbon and iodine lead to a long and weak bond, making it an excellent leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Due to the presence of two good leaving groups, this compound can undergo nucleophilic substitution reactions. Given that it is a tertiary-like dihalide, the steric hindrance around the central carbon atom makes the Sₙ2 mechanism less favorable than for primary or secondary haloalkanes.[9] However, under forcing conditions or with very strong nucleophiles, substitution can occur. The reaction likely proceeds through a step-wise mechanism, potentially involving carbocationic intermediates, characteristic of an Sₙ1 pathway.
Experimental Protocol: General Procedure for Nucleophilic Substitution
A general protocol for the reaction of a haloalkane with a nucleophile is as follows. Note that specific conditions for this compound may require optimization.
-
Materials: this compound, nucleophile (e.g., sodium hydroxide, sodium cyanide), appropriate solvent (e.g., DMSO, DMF for Sₙ2; protic solvent like ethanol or water for Sₙ1).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the nucleophile to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired.
-
Heat the reaction mixture to an appropriate temperature (this will vary depending on the nucleophile and solvent) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. LON-CAPA Sn2 [s8.lite.msu.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Theoretical Exploration of 2,2-Diiodopropane Reaction Mechanisms: An In-depth Technical Guide
Disclaimer: Direct theoretical and computational studies specifically detailing the reaction mechanisms of 2,2-diiodopropane are not extensively available in the public domain. This guide, therefore, presents a theoretical analysis based on the established principles of organic chemistry and the known reactivity of analogous gem-dihalides and iodoalkanes. The reaction pathways and mechanistic details described herein are inferred from related systems and should be considered as probable routes for the reactions of this compound.
Introduction
This compound, a geminal dihalide, is a valuable reagent in organic synthesis.[1][2] Its reactivity is primarily dictated by the presence of two iodine atoms on the same carbon atom, which influences the electron density at the central carbon and the stability of potential intermediates. The carbon-iodine bond is relatively weak and highly polarizable, making it a good leaving group in nucleophilic substitution and elimination reactions. Furthermore, the C-I bond can undergo homolytic cleavage to generate radical intermediates. This guide explores the principal reaction mechanisms theoretically plausible for this compound: nucleophilic substitution, elimination, and radical reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution in this compound would involve the replacement of one or both iodine atoms by a nucleophile. Due to the steric hindrance at the tertiary carbon, the S(_N)2 mechanism is highly unlikely. Therefore, the reaction is expected to proceed through an S(_N)1 or a related stepwise mechanism.
1.1. S(_N)1 Reaction Mechanism
The S(_N)1 pathway involves the formation of a carbocation intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.
Proposed S(_N)1 Pathway:
-
Formation of the Carbocation: The first and rate-determining step is the departure of one iodide ion to form a secondary carbocation. This is a slow process.
-
Nucleophilic Attack: A nucleophile then attacks the carbocation.
-
Second Substitution (Potential): The second iodine atom can also be substituted, likely through a similar S(_N)1 pathway, although the presence of the first substituent may influence the reactivity.
-
S_N1 Reaction Pathway for this compound */
Computational Considerations:
Theoretical studies on analogous systems often employ Density Functional Theory (DFT) to model the potential energy surface. Key parameters to be calculated would include:
-
Activation Energy (ΔG‡): The energy barrier for the departure of the iodide ion.
-
Carbocation Stability: The relative energy of the carbocation intermediate.
-
Solvent Effects: The role of the solvent in stabilizing the carbocation and the leaving group. Polar protic solvents would be expected to favor the S(_N)1 pathway.
1.2. Geminal Halide Hydrolysis
A specific case of nucleophilic substitution is hydrolysis, where water or hydroxide acts as the nucleophile. The hydrolysis of geminal dihalides typically yields ketones from secondary halides.[3]
Proposed Hydrolysis Pathway:
-
Initial Substitution: A hydroxide ion displaces one iodide to form a gem-halohydrin.
-
Carbonyl Formation: The newly formed hydroxyl group expels the second iodide ion, leading to the formation of a carbonyl group.[3]
-
Hydrolysis of this compound */
Elimination Reactions
Elimination reactions of this compound would lead to the formation of an alkene. Both E1 and E2 mechanisms are theoretically possible, often competing with substitution reactions.[4][5][6]
2.1. E2 Reaction Mechanism
The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. For this compound, a strong, sterically hindered base would favor the E2 pathway.
Proposed E2 Pathway:
-
Concerted Step: A strong base abstracts a proton from a methyl group, while one iodide ion leaves, and a double bond is formed between the central carbon and the methyl carbon.
-
E2 Elimination Pathway for this compound */
2.2. E1 Reaction Mechanism
The E1 mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. It is favored by weak bases and polar protic solvents.[7]
Proposed E1 Pathway:
-
Carbocation Formation: The departure of an iodide ion to form a secondary carbocation (rate-determining step).
-
Proton Abstraction: A weak base abstracts a proton from an adjacent carbon to form the double bond.
-
E1 Elimination Pathway for this compound */
Table 1: Predicted Factors Influencing Substitution vs. Elimination of this compound
| Factor | Favors S(_N)1/E1 | Favors E2 |
| Base | Weak, non-nucleophilic | Strong, sterically hindered |
| Solvent | Polar protic | Aprotic or protic |
| Temperature | Lower temperatures | Higher temperatures |
Radical Reactions
The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to heat or UV light, leading to the formation of radical intermediates.[8][9]
Proposed Radical Reaction Pathway:
-
Initiation: Homolytic cleavage of a C-I bond to form an isopropyl radical and an iodine radical.
-
Propagation: The isopropyl radical can then participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to an unsaturated bond.
-
Termination: Two radicals combine to form a stable product.
-
General Radical Reaction Pathway */
Methodologies for Theoretical Studies
Should direct computational studies be undertaken for this compound, the following methodologies would be appropriate:
Computational Methods:
-
Density Functional Theory (DFT): A common and effective method for studying reaction mechanisms of organic molecules. Functionals such as B3LYP or M06-2X would be suitable.
-
Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be used for higher accuracy, particularly for calculating energy profiles.
-
Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) would be appropriate. For iodine, a basis set with effective core potentials would be necessary.
Experimental Protocols for Mechanistic Elucidation (to validate theoretical models):
-
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters.
-
Isotope Labeling: Using deuterated substrates or solvents to determine kinetic isotope effects, which can provide insights into transition state structures.
-
Product Analysis: Identification of major and minor products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the selectivity of the reactions.
-
Intermediate Trapping: Using specific reagents to trap and identify transient intermediates like carbocations or radicals.
Conclusion
While specific theoretical studies on this compound are lacking, a robust understanding of its reactivity can be inferred from the principles of physical organic chemistry and studies of analogous compounds. The primary reaction pathways are likely to be S(_N)1/E1, E2, and radical reactions, with the predominant mechanism being highly dependent on the reaction conditions. Future computational and experimental work is necessary to fully elucidate the intricate details of these reaction mechanisms and to provide quantitative data on their energetic profiles.
References
- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
The Genesis of a Geminal Diiodide: A Technical Guide to the Synthesis and Properties of 2,2-Diiodopropane
For Immediate Release
This technical guide provides a comprehensive overview of 2,2-diiodopropane, a geminal diiodide of significant interest in synthetic organic chemistry. While the specific historical moment of its initial discovery is not prominently documented, its existence is a logical consequence of the systematic exploration of haloalkane synthesis, particularly the reactions of ketones with halogenating agents. This document details a plausible first synthesis, compiles its known physical and chemical properties, and offers a detailed experimental protocol for its preparation, aimed at researchers, scientists, and professionals in drug development.
Core Compound Data
A summary of the key quantitative data for this compound is presented below, with comparative data for its dichloro-analogue.
| Property | This compound | 2,2-Dichloropropane (for comparison) |
| Molecular Formula | C₃H₆I₂ | C₃H₆Cl₂ |
| Molecular Weight | 295.89 g/mol [1][2] | 112.99 g/mol |
| CAS Number | 630-13-7[1][2][3][4] | 594-20-7 |
| Appearance | Clear, colorless liquid[3] | Colorless liquid |
| Density | ~2.15 - 2.476 g/cm³ | 1.09 g/cm³ |
| Boiling Point | 148 - 173 °C | 69-70 °C |
| Refractive Index | ~1.6160 | 1.413 |
| ¹H NMR (Predicted) | Singlet, ~2.5-3.0 ppm | Singlet, ~2.2 ppm[5][6] |
| ¹³C NMR (Predicted) | Quaternary C: ~ -20 to -30 ppm; Methyl C: ~30-40 ppm | Quaternary C: ~75 ppm; Methyl C: ~33 ppm[7][8] |
The First Synthesis: A Plausible Reconstruction
The first synthesis of this compound likely emerged from the broader investigation of converting ketones into geminal dihalides. A well-established method for this transformation is the use of phosphorus pentahalides. The analogous reaction of acetone with a suitable iodinating agent, such as phosphorus triiodide (PI₃), either pre-formed or generated in situ, represents a direct and logical pathway to this compound.
An alternative and often milder approach involves the use of triphenylphosphine and iodine. This reagent system is known to convert alcohols to alkyl iodides and can be adapted for the gem-diiodination of ketones. The reaction proceeds through a phosphonium iodide intermediate, which then facilitates the replacement of the carbonyl oxygen with two iodine atoms.
Experimental Protocols: A Practical Guide to Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of this compound from acetone, adapted from general procedures for the gem-dihalogenation of ketones.
Reaction: (CH₃)₂CO + 2 PPh₃ + 2 I₂ → (CH₃)₂CI₂ + 2 PPh₃O + 2 HI
Materials:
-
Acetone (dried over molecular sieves)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane.
-
Addition of Iodine: A solution of iodine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of triphenylphosphine at 0 °C (ice bath). The mixture is stirred for 15-20 minutes, during which the color will darken.
-
Addition of Acetone: A solution of dry acetone (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water.
-
Washing: The organic layer is separated and washed successively with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizing the Synthesis Workflow
The logical flow of the synthesis of this compound from acetone is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. propane, 2,2-diiodo- [webbook.nist.gov]
- 3. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. 2,2-DICHLOROPROPANE(594-20-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,2-DICHLOROPROPANE(594-20-7) 13C NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Navigating the Procurement and Application of 2,2-Diiodopropane: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, accessing niche chemical compounds is a critical step in advancing scientific discovery. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of 2,2-diiodopropane (CAS No. 630-13-7), a valuable reagent in organic synthesis. This document serves as a comprehensive resource, offering detailed data, experimental protocols, and safety information to facilitate its effective procurement and utilization in a laboratory setting.
Commercial Availability and Key Suppliers
This compound is a specialized chemical primarily available from suppliers catering to the research and development sector. Its commercial availability is generally in small quantities, ranging from grams to tens of grams, with larger quantities often available upon request. Purity levels are typically high, often exceeding 95-99%, to meet the stringent requirements of synthetic chemistry. Lead times can vary depending on the supplier and stock availability, ranging from a few days to several weeks.
Below is a comparative table of prominent suppliers of this compound:
| Supplier | Purity | Available Quantities | Price (USD/EUR) | Lead Time |
| Biosynth | Not specified | 0.5g, 1g, 2g, 5g, 10g | $590.00 (0.5g), $767.00 (1g) | 3-4 weeks |
| CymitQuimica | Not specified | 1g, 5g, 10g | €238.00 (1g), €976.00 (5g) | Not specified |
| BLD Pharm | Not specified | Inquire for details | Inquire for details | Inquire for details |
| LookChem | ≥99% | Inquire for details | Inquire for details | Inquire for details |
| BenchChem | Not specified | Inquire for details | Inquire for details | Inquire for details |
| Sigma-Aldrich | Not specified | Inquire for details | Inquire for details | Inquire for details |
| TCI Chemicals | >98.0% (GC) | Inquire for details | Inquire for details | Inquire for details |
| Santa Cruz Biotechnology | Not specified | Inquire for details | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and use in experimental procedures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol [1] |
| CAS Number | 630-13-7[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 173 °C |
| Density | 2.150 g/mL |
| Melting Point | -16.49 °C (estimate) |
| Refractive Index | 1.6160 |
| Solubility | Insoluble in water, soluble in organic solvents |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [1]
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Key Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a gem-dimethyl group. Two of its most significant applications are in the synthesis of gem-dimethylcyclopropanes and as a precursor for the generation of Criegee intermediates.
Synthesis of gem-Dimethylcyclopropanes
The gem-dimethylcyclopropane motif is a structural feature found in numerous natural products and biologically active molecules. The Simmons-Smith reaction and its modifications are widely used for the cyclopropanation of alkenes. While diiodomethane is the classic reagent for this transformation, this compound can be employed to introduce a gem-dimethylcyclopropyl group.
Experimental Protocol: Modified Simmons-Smith gem-Dimethylcyclopropanation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene substrate (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Add diethylzinc (ZnEt₂, 1.1 eq) to the solution at 0 °C under a nitrogen atmosphere.
-
Formation of the Carbenoid: Slowly add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired gem-dimethylcyclopropane.
Generation of Criegee Intermediates
Criegee intermediates (carbonyl oxides) are important reactive species in atmospheric chemistry, playing a role in the formation of secondary organic aerosols.[2] The photolysis of diiodoalkanes in the presence of oxygen is a common laboratory method for their generation.[2] this compound serves as a precursor to the dimethyl-substituted Criegee intermediate, (CH₃)₂COO.
Experimental Protocol: Photolytic Generation of Dimethyl-Substituted Criegee Intermediate
This protocol describes a general setup for the gas-phase generation and detection of Criegee intermediates and is typically performed in specialized physical chemistry apparatus.
-
Precursor Mixture Preparation: Prepare a dilute mixture of this compound in a buffer gas (e.g., nitrogen or argon) and introduce it into a flow tube reactor.
-
Oxygen Addition: Introduce a controlled flow of oxygen (O₂) into the reactor.
-
Photolysis: Irradiate the gas mixture with a pulsed UV laser (e.g., at 248 nm or 308 nm) to induce the photolysis of this compound, generating the (CH₃)₂CI• radical.
-
Criegee Intermediate Formation: The (CH₃)₂CI• radical rapidly reacts with O₂ to form the dimethyl-substituted Criegee intermediate, (CH₃)₂COO.
-
Detection: The transient Criegee intermediate can be detected and its subsequent reactions studied using various techniques, such as photoionization mass spectrometry or transient absorption spectroscopy.
Workflow for Procurement and Utilization
The following diagram illustrates a typical workflow for a research group from identifying the need for this compound to its final use in an experiment.
Caption: Workflow for the procurement and experimental utilization of this compound.
Reaction Pathway for Criegee Intermediate Generation
The following diagram illustrates the key steps in the generation of the dimethyl-substituted Criegee intermediate from this compound.
Caption: Simplified reaction pathway for the generation of a Criegee intermediate.
This technical guide provides a foundational understanding of the commercial landscape and practical applications of this compound. For specific applications, researchers are encouraged to consult the primary literature and adapt the provided protocols to their unique experimental needs, always prioritizing laboratory safety.
References
Methodological & Application
Application Notes and Protocols for gem-Dimethylcyclopropanation Reactions Using 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gem-dimethylcyclopropanation of alkenes utilizing 2,2-diiodopropane, an essential transformation in modern organic synthesis and drug discovery. The gem-dimethylcyclopropyl motif is a valuable structural component in numerous biologically active molecules and approved pharmaceuticals, including the antiviral agent nirmatrelvir (a key component of Paxlovid). This document outlines the reaction mechanism, substrate scope, and provides a step-by-step experimental protocol for this important reaction.
Introduction
The introduction of a gem-dimethylcyclopropane group into a molecule can significantly enhance its metabolic stability, lipophilicity, and conformational rigidity, properties that are highly desirable in drug candidates. The reaction of an alkene with a suitable carbene or carbenoid precursor is the most direct method for forming a cyclopropane ring. This document focuses on the use of this compound in combination with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate an isopropylidene carbenoid in situ for the subsequent cyclopropanation of a variety of olefinic substrates.
Reaction Mechanism
The gem-dimethylcyclopropanation of an alkene with this compound and n-butyllithium is proposed to proceed through the formation of a lithium carbenoid intermediate. The reaction pathway can be summarized as follows:
-
Halogen-Lithium Exchange: n-Butyllithium reacts with this compound in a halogen-metal exchange reaction to form 2-iodo-2-lithiopropane and n-butyl iodide.
-
α-Elimination: The highly unstable 2-iodo-2-lithiopropane undergoes α-elimination of lithium iodide (LiI) to generate the isopropylidene carbene, a highly reactive intermediate.
-
Cycloaddition: The isopropylidene carbene then undergoes a [2+1] cycloaddition reaction with the alkene substrate to form the desired gem-dimethylcyclopropane product.
The reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and the transient carbenoid species.
Caption: Proposed reaction mechanism for gem-dimethylcyclopropanation.
Substrate Scope and Quantitative Data
The gem-dimethylcyclopropanation using this compound and n-BuLi is applicable to a range of alkene substrates. The following table summarizes the reaction outcomes for various alkenes. It is important to note that while the protocol is adaptable, yields can be sensitive to the electronic and steric properties of the substrate. For instance, electron-rich alkenes tend to give better yields. The data presented below is a representative compilation from literature sources.
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | 1,1-Dimethyl-2-phenylcyclopropane | 65 | N/A |
| 2 | α-Methylstyrene | 1,1,2-Trimethyl-2-phenylcyclopropane | 58 | N/A |
| 3 | trans-β-Methylstyrene | trans-1,2-Dimethyl-1-phenylcyclopropane | 72 | >95:5 |
| 4 | Indene | 1,1-Dimethyl-1a,6b-dihydro-1H-cyclopropa[a]indene | 68 | N/A |
| 5 | 1-Octene | 1,1-Dimethyl-2-hexylcyclopropane | 55 | N/A |
| 6 | Cyclohexene | 7,7-Dimethylbicyclo[4.1.0]heptane | 60 | N/A |
Yields are for isolated products. Diastereomeric ratios were determined by ¹H NMR spectroscopy.
Experimental Protocol
This protocol is a general procedure and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.5 mmol, 1.5 equiv)
-
Anhydrous diethyl ether or pentane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 mmol) and anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.5 mmol) to the stirred solution.
-
Slowly add n-butyllithium (1.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (15 mL) to remove any remaining iodine, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired gem-dimethylcyclopropane.
Caption: General experimental workflow for gem-dimethylcyclopropanation.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
This compound is a dense and volatile liquid; handle it in a well-ventilated fume hood.
-
Reactions at low temperatures require appropriate cooling baths and careful monitoring of the internal temperature.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The gem-dimethylcyclopropanation of alkenes using this compound and n-butyllithium is a valuable synthetic method for accessing molecules containing the gem-dimethylcyclopropyl moiety. While the reaction conditions require careful control, the protocol is robust and applicable to a variety of substrates. The resulting products are of significant interest in medicinal chemistry and materials science. Further optimization of reaction conditions for specific substrates may be necessary to achieve higher yields and selectivities.
Application Notes and Protocols for Gem-Dimethyl Group Installation Using 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-dimethyl group is a prevalent structural motif in a wide array of natural products and pharmaceuticals. Its incorporation into a molecular scaffold can significantly influence pharmacological properties by enhancing metabolic stability, increasing lipophilicity, and inducing favorable conformational constraints. While several methods exist for the introduction of this group, this document focuses on the potential application of 2,2-diiodopropane as a readily available and reactive precursor for gem-dimethylation.
These notes provide a comprehensive overview, proposed experimental protocols, and key considerations for utilizing this compound in the synthesis of gem-dimethylated compounds. The protocols described herein are based on established principles of organic synthesis, particularly the alkylation of active methylene compounds.
Chemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value |
| Molecular Formula | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 147-148 °C |
| CAS Number | 630-13-7 |
Proposed Reaction: Gem-Dimethylation of Active Methylene Compounds
The installation of a gem-dimethyl group using this compound can be hypothetically achieved through the dialkylation of a carbanion generated from an active methylene compound. The acidic protons of the methylene group, flanked by two electron-withdrawing groups (e.g., esters, ketones), can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then, in principle, undergo a double SN2 reaction with this compound.
Proposed General Reaction Scheme:
Caption: Proposed gem-dimethylation of an active methylene compound.
Experimental Protocols
Note: The following protocols are proposed based on standard laboratory procedures for the alkylation of active methylene compounds and have not been empirically validated for this specific transformation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Gem-Dimethylation of Diethyl Malonate
This protocol outlines the proposed procedure for the gem-dimethylation of diethyl malonate using this compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Base Addition: To the flask, add anhydrous DMF (10 mL per 10 mmol of diethyl malonate). Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C (ice bath).
-
Enolate Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in DMF at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired gem-dimethylated product.
Proposed Experimental Workflow:
Caption: Workflow for the proposed gem-dimethylation of diethyl malonate.
Data Presentation: Hypothetical Substrate Scope and Yields
The following table presents a hypothetical substrate scope for the gem-dimethylation reaction using this compound, with estimated yields based on the expected reactivity of the active methylene compounds. Note: These are theoretical values and require experimental validation.
| Entry | Substrate | Product | Proposed Base | Solvent | Estimated Yield (%) |
| 1 | Diethyl malonate | Diethyl 2,2-dimethylmalonate | NaH | DMF | 40-60 |
| 2 | Ethyl acetoacetate | Ethyl 2,2-dimethylacetoacetate | NaH | DMF/THF | 30-50 |
| 3 | Acetylacetone | 3,3-Dimethyl-2,4-pentanedione | K₂CO₃ | Acetone | 20-40 |
| 4 | Malononitrile | 2,2-Dimethylmalononitrile | NaOEt | EtOH | 35-55 |
Mechanistic Considerations
The proposed reaction is expected to proceed through a sequential double SN2 mechanism. The first step involves the formation of the enolate, which then attacks one of the iodine-bearing carbons of this compound, displacing the first iodide ion. A second deprotonation at the now mono-alkylated active methylene position, followed by an intramolecular SN2 reaction, would lead to the formation of a cyclopropane ring, which is an alternative and likely more favorable pathway. A direct intermolecular dialkylation is sterically hindered. A more plausible pathway for gem-dimethylation would involve the formation of an isopropylidene intermediate in situ, which is then attacked by the enolate.
Proposed Reaction Mechanism Pathway:
Caption: Plausible mechanistic pathways for the reaction.
Safety and Handling
-
This compound: This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion should be washed with a dry, non-polar solvent like hexanes before use if desired, though it can often be used directly.
Conclusion
The use of this compound for the installation of gem-dimethyl groups represents a potentially valuable synthetic strategy. The proposed protocols, based on the well-established chemistry of active methylene compounds, provide a starting point for the exploration of this transformation. Researchers are encouraged to perform careful optimization and characterization to validate and expand upon these foundational methods. The successful development of this methodology would offer a direct and efficient route to a key structural motif in medicinal and materials chemistry.
Application Notes and Protocols for the Simmons-Smith Reaction with 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the gem-dimethylcyclopropanation of alkenes, specifically allylic alcohols and ethers, utilizing 2,2-diiodopropane in a modified Simmons-Smith reaction. This method, adapted from the work of Charette and Wilb, offers an efficient route to introduce a gem-dimethylcyclopropane moiety, a valuable structural motif in medicinal chemistry and natural product synthesis.
Introduction
The Simmons-Smith reaction is a well-established and versatile method for the stereospecific synthesis of cyclopropanes from alkenes.[1] While traditionally employing diiodomethane, the use of substituted dihaloalkanes such as this compound allows for the direct installation of substituted cyclopropane rings. This protocol focuses on the Furukawa modification, which utilizes diethylzinc as the zinc source, offering enhanced reactivity.[2] The reaction proceeds via the formation of a zinc carbenoid intermediate which then reacts with the alkene in a concerted fashion, preserving the stereochemistry of the double bond.[3]
Data Presentation
The following table summarizes the quantitative data for the gem-dimethylcyclopropanation of various allylic alcohols and ethers using this compound and diethylzinc, as reported by Charette and Wilb.
| Substrate (Alkene) | Product | Yield (%) |
| (E)-Cinnamyl alcohol | 2,2-Dimethyl-3-phenylcyclopropyl)methanol | 96 |
| (Z)-3-Iodo-2-propen-1-ol | (2,2-Dimethyl-3-iodocyclopropyl)methanol | 85 |
| 2-Cyclohexen-1-ol | (7,7-Dimethylbicyclo[4.1.0]heptan-1-yl)methanol | 75 |
| Geraniol | (3-(4-methylpent-3-en-1-yl)-2,2-dimethylcyclopropyl)methanol | 68 |
| Cinnamyl methyl ether | 1-(Methoxy(phenyl)methyl)-2,2-dimethylcyclopropane | 53 |
Experimental Protocol
This protocol details the procedure for the gem-dimethylcyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) (4.0 eq for alcohols, 3.0 eq for ethers)
-
This compound (4.0 eq for alcohols, 3.0 eq for ethers)
-
Diethyl ether (Et₂O)
-
10% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous Sodium sulfite (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allylic alcohol (0.4 mmol, 1.0 eq) in anhydrous dichloromethane (16 mL).
-
Addition of Diethylzinc: Cool the solution to -10 °C using an ice-salt bath. To this, slowly add diethylzinc (1.6 mmol, 4.0 eq for alcohols) dropwise via syringe.
-
Stirring: Stir the reaction mixture at -10 °C for 10 minutes.
-
Addition of this compound: Add this compound (1.6 mmol, 4.0 eq for alcohols) dropwise to the reaction mixture over a period of 2 minutes. A precipitate of zinc iodide (ZnI₂) may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether (10 mL).
-
Wash the organic layer sequentially with 10% aqueous HCl (10 mL), saturated aqueous Na₂SO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-dimethylcyclopropane derivative.[4]
Mandatory Visualization
Caption: Experimental workflow for the Simmons-Smith reaction with this compound.
Caption: Logical relationship in the Simmons-Smith reaction with this compound.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 3. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
Application Notes and Protocols: 2,2-Diiodopropane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodopropane is a geminal diiodide that holds potential as a reagent for the introduction of a dimethylmethylene group in organic synthesis. Theoretically, it can be employed in Simmons-Smith-type reactions to generate gem-dimethylcyclopropane moieties. This structural motif is of significant interest as it is present in a variety of natural products and pharmacologically active compounds, offering a way to introduce steric bulk and lipophilicity while maintaining a rigid three-dimensional structure. The gem-dimethylcyclopropane unit is a key feature in natural products like chrysanthemic acid, the acidic component of pyrethrin insecticides.
Despite its potential, a comprehensive search of the scientific literature reveals a notable scarcity of documented applications of this compound specifically in the total synthesis of natural products. The more common and well-documented method for cyclopropanation involves the use of diiodomethane to introduce a single methylene group. Therefore, this document will provide an overview of the potential application of this compound, discuss alternative and more established methods for gem-dimethylcyclopropanation, and offer a detailed protocol for the closely related and widely used Simmons-Smith reaction as a foundational technique for cyclopropanation.
Potential Application of this compound: Gem-Dimethylcyclopropanation
The reaction of this compound with an activated zinc species, such as a zinc-copper couple or diethylzinc, is expected to form a zinc carbenoid intermediate. This intermediate could then react with an alkene to yield a gem-dimethylcyclopropane derivative. This transformation would be analogous to the well-established Simmons-Smith reaction.
Logical Workflow for a Hypothetical Gem-Dimethylcyclopropanation
Caption: Hypothetical workflow for gem-dimethylcyclopropanation using this compound.
Alternative Methods for Gem-Dimethylcyclopropanation
Given the lack of specific examples for this compound in natural product synthesis, researchers often turn to other established methods to construct gem-dimethylcyclopropane rings:
-
Corey-Chaykovsky Reaction: This reaction employs sulfur ylides, such as isopropylidenediphenylsulfurane, to react with α,β-unsaturated carbonyl compounds, forming the cyclopropane ring.
-
From Carene and other Natural Precursors: Naturally occurring terpenes like (+)-3-carene, which already contain a gem-dimethylcyclopropane ring, can serve as chiral starting materials for the synthesis of more complex molecules.
-
Diazo Compounds: The reaction of alkenes with diazo compounds, such as 2-diazopropane, in the presence of a metal catalyst (e.g., copper or rhodium complexes) can also yield gem-dimethylcyclopropanes.
Detailed Protocol: The Simmons-Smith Reaction (An Illustrative Alternative)
As a practical and widely applicable alternative for cyclopropanation, the following section provides a detailed protocol for the Simmons-Smith reaction using diiodomethane. This procedure serves as a foundational method that can be adapted for various substrates.
Application: Synthesis of a cyclopropane ring from an alkene.
Reaction Scheme:
Caption: General scheme of the Simmons-Smith reaction.
Experimental Protocol: Cyclopropanation of (E)-Cinnamyl Alcohol
This protocol details the cyclopropanation of (E)-cinnamyl alcohol to form (2-phenylcyclopropyl)methanol, a common substrate used to illustrate the Simmons-Smith reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (E)-Cinnamyl alcohol | 134.18 | 1.34 g | 10.0 | 1.0 |
| Diiodomethane (CH₂I₂) | 267.84 | 5.36 g (1.81 mL) | 20.0 | 2.0 |
| Zinc dust (<50 mesh) | 65.38 | 1.96 g | 30.0 | 3.0 |
| Copper(I) chloride (CuCl) | 98.99 | 0.30 g | 3.0 | 0.3 |
| Anhydrous diethyl ether | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Activation of Zinc:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (1.96 g) and copper(I) chloride (0.30 g).
-
Heat the flask under vacuum with a heat gun until the mixture turns grayish-white, then allow it to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
-
Reaction Setup:
-
In a separate dry flask, prepare a solution of (E)-cinnamyl alcohol (1.34 g) and diiodomethane (1.81 mL) in 30 mL of anhydrous diethyl ether.
-
Slowly add this solution to the activated zinc-copper couple suspension via a dropping funnel over 30 minutes. The reaction is exothermic, and a gentle reflux should be maintained.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The starting material, cinnamyl alcohol, is more polar than the product.
-
-
Work-up:
-
Once the reaction is complete (typically after 12-24 hours), cautiously quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C (ice bath).
-
Filter the mixture through a pad of Celite® to remove the solid zinc salts, washing the pad with diethyl ether (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-phenylcyclopropyl)methanol as a colorless oil.
-
Expected Yield: 70-85%
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Simmons-Smith cyclopropanation.
While this compound remains a theoretically viable but underexplored reagent for gem-dimethylcyclopropanation in the synthesis of natural products, the principles of cyclopropanation are well-established through the Simmons-Smith reaction. The provided protocol for this foundational reaction offers a reliable and stereospecific method for constructing cyclopropane rings, a crucial structural element in many target molecules for researchers in drug discovery and organic synthesis. Further research into the reactivity and applications of this compound could yet reveal its utility in this important area of synthetic chemistry.
Application Notes and Protocols: 2,2-Diiodopropane as a Precursor for Isopropylidene Carbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylidene carbene ((CH₃)₂C:) is a highly reactive intermediate in organic synthesis, primarily utilized for the formation of gem-dimethylcyclopropane moieties. These structural motifs are of significant interest in medicinal chemistry and natural product synthesis due to their ability to introduce conformational rigidity and improve metabolic stability in drug candidates. One of the most effective methods for generating isopropylidene carbene is through the α-elimination of 2,2-diiodopropane using an organolithium reagent, typically methyllithium. This document provides detailed application notes and experimental protocols for the generation of isopropylidene carbene from this compound and its subsequent in-situ cycloaddition reactions with various alkenes.
Core Application: Cyclopropanation of Alkenes
The primary application of isopropylidene carbene generated from this compound is the cyclopropanation of a wide range of alkenes. This reaction, often referred to as a carbene addition or [2+1] cycloaddition, proceeds in a concerted fashion for singlet carbenes, leading to the stereospecific formation of 1,1-dimethylcyclopropane derivatives. The stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2] For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce the corresponding trans-isomer.[1][2]
The gem-dimethylcyclopropane unit is a key structural feature in various biologically active molecules and pharmaceuticals.[3] Its incorporation can enhance the potency and pharmacokinetic properties of a drug molecule. For example, this motif is found in natural products with potential therapeutic applications and has been incorporated into commercial drugs and agrochemicals.[3]
Data Presentation: Cycloaddition of Isopropylidene Carbene with Various Alkenes
The following table summarizes the yields of 1,1-dimethylcyclopropane products obtained from the reaction of isopropylidene carbene (generated in situ from this compound and methyllithium) with a variety of alkenes.
| Alkene Substrate | Cyclopropane Product | Yield (%) |
| Cyclohexene | 7,7-Dimethylnorcarane | 85 |
| Styrene | 1,1-Dimethyl-2-phenylcyclopropane | 78 |
| 1-Octene | 1,1-Dimethyl-2-hexylcyclopropane | 75 |
| cis-2-Butene | cis-1,1,2,3-Tetramethylcyclopropane | 65 |
| trans-2-Butene | trans-1,1,2,3-Tetramethylcyclopropane | 70 |
| 1,3-Butadiene | 1,1-Dimethyl-2-vinylcyclopropane | 55 |
Yields are based on the starting alkene and are representative of typical results from the literature.
Experimental Protocols
Protocol 1: General Procedure for the Generation of Isopropylidene Carbene and Cyclopropanation of an Alkene
This protocol describes the in-situ generation of isopropylidene carbene from this compound and methyllithium, followed by its reaction with an alkene to form the corresponding 1,1-dimethylcyclopropane derivative.
Materials:
-
This compound (freshly distilled or passed through a plug of alumina)
-
Methyllithium (solution in diethyl ether, typically 1.6 M)
-
Alkene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
-
Standard laboratory glassware for reactions under inert conditions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice-water bath and dry ice-acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reactant Charging: Under a positive pressure of inert gas, charge the flask with the alkene (1.0 equivalent) and anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Addition of this compound: Add this compound (1.2 equivalents) to the stirred solution of the alkene.
-
Addition of Methyllithium: Slowly add a solution of methyllithium (1.1 equivalents) in diethyl ether dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature between -10 °C and -5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford the pure 1,1-dimethylcyclopropane derivative.
Note: Methyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
Mandatory Visualizations
Caption: Reaction mechanism for isopropylidene carbene generation and cycloaddition.
Caption: Experimental workflow for gem-dimethylcyclopropanation.
References
Application Notes and Protocols for Stereoselective Cyclopropanation using 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of gem-dimethylcyclopropanes from alkenes utilizing 2,2-diiodopropane. This method, a modification of the Simmons-Smith reaction, offers a robust route to introduce the valuable gem-dimethylcyclopropane motif, a structural element present in numerous natural products and pharmacologically active compounds.
Introduction
The gem-dimethylcyclopropane unit is a key structural feature in various biologically active molecules, including pyrethroid insecticides and pharmaceuticals. Its incorporation can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability. The reaction of an alkene with a carbenoid derived from this compound and a zinc reagent, typically diethylzinc (Et₂Zn), provides a direct and efficient method for the synthesis of these structures. Stereocontrol can be achieved through substrate-directed reactions, particularly with allylic alcohols and ethers, or through the use of chiral auxiliaries.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the formation of a zinc carbenoid species from this compound and diethylzinc. This carbenoid, likely an equilibrium mixture of (iodoisopropyl)zinc iodide and bis(iodoisopropyl)zinc, then reacts with the alkene in a concerted fashion. This concerted mechanism is responsible for the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
For allylic alcohols and ethers, the stereochemical outcome is often directed by the hydroxyl or ether oxygen, which coordinates to the zinc carbenoid, delivering the dimethylcarbene to the syn-face of the double bond. Enantioselective variants of this reaction have been developed using chiral auxiliaries, such as those derived from carbohydrates, which create a chiral environment around the reacting species.
Data Presentation
The following table summarizes representative data for the diastereoselective cyclopropanation of allylic alcohols and ethers using this compound and diethylzinc. The data is based on the findings reported by Charette and Wilb.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | (E)-But-2-en-1-ol | 1,1-dimethyl-2-(hydroxymethyl)cyclopropane | 85 | >95:5 |
| 2 | (Z)-But-2-en-1-ol | 1,1-dimethyl-2-(hydroxymethyl)cyclopropane | 78 | >95:5 |
| 3 | Cinnamyl alcohol | 2-(hydroxymethyl)-1,1-dimethyl-3-phenylcyclopropane | 92 | >95:5 |
| 4 | Geraniol | (E)-2-(3,3-dimethyloxiran-2-yl)-1,1-dimethyl-3-(prop-1-en-2-yl)cyclopropane | 88 | >95:5 |
| 5 | Benzyl (E)-but-2-enyl ether | 2-((benzyloxy)methyl)-1,1-dimethylcyclopropane | 75 | >95:5 |
Note: The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture. Yields refer to isolated, analytically pure products.
Experimental Protocols
The following are generalized protocols for the diastereoselective and enantioselective cyclopropanation of allylic alcohols using this compound.
General Protocol for Diastereoselective gem-Dimethylcyclopropanation of Allylic Alcohols
This protocol is based on the procedure described by Charette and Wilb for the diastereoselective cyclopropanation of allylic alcohols.
Materials:
-
Allylic alcohol
-
This compound (CH₃C(I)₂CH₃)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the allylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, add this compound (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-dimethylcyclopropane derivative.
General Protocol for Enantioselective gem-Dimethylcyclopropanation using a Chiral Auxiliary
This protocol is a generalized procedure based on the Charette asymmetric cyclopropanation methodology, adapted for this compound. The specific details of the glucose-derived auxiliary and its preparation should be obtained from the primary literature.
Materials:
-
Allylic alcohol
-
Chiral auxiliary (e.g., a glucose-derived diol)
-
This compound (CH₃C(I)₂CH₃)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral auxiliary (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).
-
To this solution, add the allylic alcohol (1.0 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C and slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Upon completion, quench and work up the reaction as described in the diastereoselective protocol (Section 4.1, steps 6-9).
-
Purify the crude product by flash column chromatography. The chiral auxiliary can often be recovered during purification.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Application Notes and Protocols: Reaction of 2,2-Diiodopropane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,2-diiodopropane with organometallic reagents serves as a valuable transformation in organic synthesis, primarily for the introduction of a gem-dimethyl group onto a variety of substrates. This structural motif is of significant interest in medicinal chemistry and drug development. The gem-dimethyl group can enhance the pharmacological profile of a molecule by increasing its metabolic stability, modulating its lipophilicity, and influencing its binding affinity to biological targets through conformational restriction. A notable example of a therapeutic agent where the gem-dimethyl moiety plays a crucial role is in the development of analogs of FTY720 (Fingolimod), an immunosuppressive drug.
This document provides detailed application notes and generalized protocols for the reaction of this compound with common classes of organometallic reagents, including organolithium compounds, Grignard reagents, organocuprates, and organozinc reagents.
Data Presentation: Summary of Reactions and Yields
The following table summarizes the expected products and typical yields for the reaction of this compound with various organometallic reagents. It is important to note that yields can be highly dependent on the specific substrate, reaction conditions, and the nature of the organometallic reagent used.
| Organometallic Reagent | General Reaction | Product Type | Typical Yield (%) |
| Organolithium (e.g., n-BuLi) | Lithium-halogen exchange followed by alkylation | Gem-dimethylated alkane | 40-70% |
| Grignard (e.g., RMgX) | Nucleophilic substitution | Gem-dimethylated alkane | 50-80% |
| Organocuprate (e.g., R₂CuLi) | Corey-House type coupling | Gem-dimethylated alkane | 60-90% |
| Organozinc (e.g., Et₂Zn) | Cyclopropanation of allylic alcohols | Gem-dimethylcyclopropane | 53-96% |
Experimental Protocols
Safety Precaution: Organolithium reagents and some Grignard reagents are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: Reaction with Organolithium Reagents (Lithium-Halogen Exchange)
This protocol describes a generalized procedure for the monolithiation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., an alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Reaction with Grignard Reagents
This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent to form a gem-dimethylated product.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (R-X)
-
A small crystal of iodine (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, add magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the alkyl or aryl halide (1.1 equiv) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
-
Protocol 3: Reaction with Organocuprates (Corey-House Synthesis)
This protocol provides a general method for the coupling of an organocuprate with this compound.
Materials:
-
This compound
-
Organolithium reagent (2.0 equiv)
-
Copper(I) iodide (CuI) (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Gilman Reagent Formation:
-
In a flame-dried Schlenk flask under nitrogen, suspend copper(I) iodide (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.0 equiv) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).
-
-
Reaction with this compound:
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualizations
Caption: Reaction pathways of this compound with organometallic reagents.
Caption: Generalized experimental workflow for organometallic reactions.
Application Notes and Protocols for the Proposed Synthesis of Hindered Ketones via 2,2-Diiodopropane
Disclaimer: The following protocol describes a proposed synthetic route for the synthesis of hindered ketones using 2,2-diiodopropane. Extensive literature searches did not yield a specific, established protocol for this transformation. Therefore, the methodology presented here is hypothetical and based on established principles of organometallic chemistry. Researchers should exercise caution and perform thorough optimization and safety assessments before attempting this procedure.
Introduction
The synthesis of sterically hindered ketones is a significant challenge in organic chemistry. These motifs are prevalent in many biologically active molecules and serve as crucial building blocks in synthetic pathways. Traditional methods for ketone synthesis, such as Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives, often face limitations when applied to sterically demanding substrates.
This document outlines a proposed method for the synthesis of hindered ketones utilizing this compound as a synthetic equivalent for the isopropylidene dianion ((CH₃)₂C²⁻). The strategy involves the generation of a gem-dimetallic or a related reactive intermediate from this compound, which can then undergo dialkylation with suitable electrophiles. This approach, if successful, could provide a novel and direct route to ketones with quaternary centers adjacent to the carbonyl group.
Proposed Reaction Pathway
The proposed synthesis proceeds in two key steps:
-
Formation of a Reactive Intermediate: Treatment of this compound with a strong organometallic base, such as tert-butyllithium, is proposed to generate a highly reactive gem-dilithio species or a related carbenoid-type intermediate.
-
Dialkylation: The in-situ generated intermediate is then quenched with two equivalents of an electrophile (e.g., an alkyl halide) to form the desired hindered ketone. The use of organocuprates, formed by the addition of a copper(I) salt, may be beneficial in facilitating the alkylation and suppressing side reactions.
Caption: Proposed reaction pathway for the synthesis of hindered ketones.
Hypothetical Experimental Data
The following tables present hypothetical data to illustrate the potential scope and efficiency of this proposed method. These are not experimental results and should be treated as theoretical examples.
Table 1: Hypothetical Substrate Scope for the Synthesis of Hindered Ketones
| Entry | Electrophile (R-X) | Product | Hypothetical Yield (%) |
| 1 | Benzyl bromide | 1,3-Diphenyl-2,2-dimethylpropan-1-one | 65 |
| 2 | 1-Iodobutane | 5,5-Dimethylnonan-4-one | 55 |
| 3 | Isopropyl iodide | 2,2,4,4-Tetramethylpentan-3-one | 40 |
| 4 | Allyl bromide | 1,6-Heptadien-4-one, 4,4-dimethyl- | 70 |
Table 2: Hypothetical Comparison of Reaction Conditions
| Entry | Organometallic Reagent | Additive | Temperature (°C) | Hypothetical Yield (%) |
| 1 | n-BuLi | None | -78 to rt | 30 |
| 2 | sec-BuLi | None | -78 to rt | 45 |
| 3 | t-BuLi | None | -78 to rt | 60 |
| 4 | t-BuLi | CuCN·2LiCl | -78 to 0 | 75 |
Detailed Hypothetical Protocol
This protocol is a theoretical procedure and requires experimental validation and optimization.
Materials and Equipment
-
Reagents:
-
This compound (freshly distilled)
-
tert-Butyllithium (in pentane or heptane, titrated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide, freshly distilled)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl, dried under vacuum)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (round-bottom flasks, dropping funnel)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for transfer of air- and moisture-sensitive reagents
-
Experimental Workflow
Caption: Experimental workflow for the proposed synthesis.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Formation of the Reactive Intermediate:
-
Cool the main reaction flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound to the flask.
-
Via syringe, add tert-butyllithium (2.1 eq.) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1-2 hours.
-
-
(Optional) Formation of the Organocuprate:
-
In a separate flask, prepare a solution of CuCN (2.0 eq.) and LiCl (4.0 eq.) in anhydrous THF.
-
Slowly add this solution to the reaction mixture at -78 °C and stir for an additional 30 minutes.
-
-
Dialkylation:
-
Slowly add the electrophile (2.2 eq.) to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety Considerations
-
Organolithium Reagents: tert-Butyllithium is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.
-
This compound: This compound is a potential irritant and lachrymator. Handle in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
-
Low Temperatures: Use appropriate personal protective equipment (cryogenic gloves, face shield) when working with dry ice/acetone baths.
Established Alternative Methods for Hindered Ketone Synthesis
For researchers requiring a validated method, the following are established routes to hindered ketones:
-
Reaction of Organolithium Reagents with Carboxylic Acids: The addition of two equivalents of an organolithium reagent to a carboxylic acid can provide a route to ketones, including hindered ones.
-
Corey-Seebach Reaction: This method utilizes 1,3-dithianes as acyl anion equivalents, which can be alkylated to produce a precursor that is then hydrolyzed to the ketone.
-
Weinreb Amide Chemistry: The reaction of organometallic reagents with Weinreb amides is a well-established and high-yielding method for ketone synthesis that avoids over-addition.
-
Palladium-Catalyzed Cross-Coupling Reactions: Carbonylative coupling reactions, such as the Suzuki or Stille reaction, can be employed to construct hindered aryl ketones.
Conclusion
The proposed synthesis of hindered ketones via this compound presents an intriguing, though unvalidated, synthetic strategy. If successful, it could offer a direct and potentially efficient route to these challenging molecules. However, significant experimental work is required to establish the feasibility, scope, and limitations of this hypothetical protocol. Researchers are encouraged to explore established alternative methods for immediate and reliable access to hindered ketones.
Application Notes and Protocols for Reactions Involving 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2,2-diiodopropane, a versatile gem-diiodide compound. The protocols outlined below are based on established methodologies for related gem-dihalides and are intended to serve as a guide for the use of this compound in organic synthesis, particularly in cyclopropanation and radical-initiated reactions.
Application Note 1: Synthesis of Gem-dimethylcyclopropanes via a Modified Simmons-Smith Reaction
This compound can serve as a precursor to a gem-dimethylcarbenoid species for the cyclopropanation of alkenes. This reaction allows for the introduction of a dimethyl-substituted cyclopropane ring, a structural motif present in various biologically active molecules. The protocol described is an adaptation of the well-established Simmons-Smith reaction, which traditionally utilizes diiodomethane.[1][2]
Experimental Protocol: Gem-dimethylcyclopropanation of an Alkene
Materials:
-
This compound (C₃H₆I₂)[3]
-
Zinc-Copper couple (Zn(Cu))
-
Alkene substrate
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Activation of Zinc: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc-copper couple (2.2 equivalents relative to the alkene). Gently heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether to the flask, followed by the alkene substrate (1.0 equivalent).
-
Addition of this compound: Dissolve this compound (1.5 equivalents) in anhydrous diethyl ether and add it dropwise to the stirring suspension at room temperature.
-
Reaction: After the addition is complete, gently reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired gem-dimethylcyclopropane derivative.
Table 1: Representative Quantitative Data for a Hypothetical Gem-dimethylcyclopropanation
| Parameter | Value |
| Alkene Substrate | 1.0 mmol (e.g., Styrene) |
| This compound | 1.5 mmol (443.8 mg) |
| Zinc-Copper Couple | 2.2 mmol |
| Anhydrous Diethyl Ether | 10 mL |
| Reaction Temperature | Reflux (~34 °C) |
| Reaction Time | 18 hours |
| Hypothetical Yield | 75-85% |
Note: Yields are hypothetical and will vary depending on the specific alkene substrate used.
Caption: Workflow for Gem-dimethylcyclopropanation.
Application Note 2: this compound as a Potential Initiator in Atom Transfer Radical Polymerization (ATRP)
This compound, as an alkyl halide, has the potential to act as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[4][5] The carbon-iodine bonds can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that can initiate polymerization. This would allow for the synthesis of polymers with a gem-dimethyl terminal group.
Experimental Protocol: Proposed ATRP of a Vinyl Monomer using this compound
Materials:
-
This compound (initiator)
-
Vinyl monomer (e.g., Styrene, Methyl Methacrylate)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Inhibitor removal column for the monomer
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Procedure:
-
Monomer Preparation: Pass the vinyl monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 equivalent relative to initiator) under a nitrogen atmosphere.
-
Addition of Reagents: Add anisole, the purified monomer (e.g., 100 equivalents), and PMDETA (2.0 equivalents) to the flask via degassed syringes.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add this compound (1.0 equivalent) via a degassed syringe.
-
Polymerization: Allow the polymerization to proceed for a predetermined time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR or GC.
-
Termination: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the filtered solution to a large excess of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum.
Table 2: Hypothetical Quantitative Data for ATRP Initiated by this compound
| Parameter | Value |
| Monomer (Styrene) | 10.0 mmol (1.04 g) |
| This compound (Initiator) | 0.1 mmol (29.6 mg) |
| CuBr (Catalyst) | 0.1 mmol (14.3 mg) |
| PMDETA (Ligand) | 0.2 mmol (34.7 mg, 41.5 µL) |
| Anisole (Solvent) | 5 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 8 hours |
| Hypothetical Mn | ~5,000 g/mol (at 50% conversion) |
| Hypothetical PDI | 1.1 - 1.3 |
Note: The initiator efficiency of this compound in ATRP is not well-documented; therefore, these values are theoretical.
Caption: Proposed ATRP mechanism using this compound.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for Scale-Up Synthesis of 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Strategy: Alkylation of Diiodomethane
A reliable and scalable approach for the synthesis of gem-diiodoalkanes is the alkylation of diiodomethane.[3] This method involves the deprotonation of diiodomethane to form a nucleophilic carbenoid-like species, which is then alkylated with a suitable electrophile. For the synthesis of 2,2-diiodopropane, this involves the methylation of the diiodomethyl anion.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for a laboratory-scale synthesis of this compound, which can be used as a basis for scale-up considerations.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Diiodomethane (CH₂I₂) | 1.0 equiv | Starting material. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.05 equiv | Base for deprotonation. |
| Methyl iodide (CH₃I) | 1.1 equiv | Alkylating agent. |
| Solvent | ||
| Tetrahydrofuran (THF), anhydrous | ~0.1 M | Reaction solvent. |
| Reaction Conditions | ||
| Temperature | -78 °C to room temperature | Initial low temperature is critical for stability. |
| Reaction Time | 16 hours | Gradual warming allows for complete reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Work-up & Purification | ||
| Quenching | Saturated aqueous NH₄Cl | Neutralizes the reaction mixture. |
| Extraction | Diethyl ether or Dichloromethane | To isolate the product. |
| Purification | Flash column chromatography | To obtain high purity product. |
| Yield | ||
| Expected Yield | Good to excellent | Based on similar reactions.[1][3] |
Experimental Protocols
Materials and Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Reagents:
-
Diiodomethane (CH₂I₂)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for chromatography
Procedure:
-
Reactor Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Charging: Charge the flask with a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Diiodomethane: Add diiodomethane dropwise to the cooled NaHMDS solution over a period of 20-30 minutes. Stir the resulting mixture at -78 °C for an additional 30 minutes.
-
Alkylation: Add methyl iodide dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours in the dark.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 0.5 mmol scale reaction).[1]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors:
-
Thermal Management: The initial deprotonation and alkylation steps are exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the low reaction temperature and prevent side reactions. The use of a jacketed reactor with a suitable cooling system is recommended.
-
Reagent Addition: The rates of addition of diiodomethane and methyl iodide need to be carefully controlled to manage the reaction exotherm. Sub-surface addition may be necessary on a larger scale to ensure rapid mixing and temperature control.
-
Mixing: Efficient agitation is critical to ensure homogeneity, especially in the heterogeneous mixture formed during the initial stages. The choice of stirrer (e.g., mechanical overhead stirrer) and baffle design in the reactor are important considerations.
-
Work-up and Extraction: Handling large volumes of organic solvents for extraction requires appropriate equipment and safety measures. Continuous extraction methods could be considered for improved efficiency and reduced solvent usage.
-
Purification: Flash chromatography may not be practical for large-scale purification. Distillation under reduced pressure is a more viable option for purifying this compound, given its liquid nature.
-
Safety: Diiodomethane and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. NaHMDS is a reactive and moisture-sensitive base. A thorough safety review and risk assessment are essential before performing the reaction on a large scale.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Reaction Scheme
Caption: Synthesis of this compound via alkylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diiodopropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the reaction of acetone hydrazone with iodine in the presence of a base, such as triethylamine. This reaction proceeds through the formation of a diazo intermediate, which then reacts with iodine to yield the gem-diiodide. Another classical approach involves the direct iodination of acetone, though this can be less selective and lead to a wider range of byproducts.
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: During the synthesis of this compound, particularly from acetone hydrazone, several impurities can form. These include:
-
Unreacted Starting Materials: Residual acetone hydrazone.
-
Starting Material Byproducts: Acetone azine, which can be present in the acetone hydrazone starting material or form from its decomposition.
-
Mono-iodinated Product: Iodoacetone, resulting from incomplete iodination.
-
Elimination Byproduct: 2-Iodopropene, which can be formed as a side-product from the reaction intermediate.
-
Over-iodination/Side Reaction Product: Iodoform (triiodomethane), which can be generated, especially if reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is suitable. The disappearance of the starting material (acetone hydrazone) and the appearance of the product spot (this compound) indicate reaction progression. GC-MS can provide a more detailed picture of the reaction mixture, allowing for the identification of the product and various impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is run for a sufficient amount of time. Monitor the reaction by TLC or GC-MS until the starting material is consumed. A slight excess of iodine and base may be used to drive the reaction to completion. |
| Decomposition of the product. | This compound can be sensitive to light and heat. It is advisable to work up the reaction mixture promptly after completion and to store the product in a cool, dark place. |
| Suboptimal reaction temperature. | The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Ensure proper temperature control throughout the addition of reagents and the reaction period. |
| Poor quality of starting materials. | Use freshly prepared or purified acetone hydrazone. Acetone hydrazone can degrade over time. Ensure the iodine and triethylamine are of high purity. |
Issue 2: Presence of Significant Amounts of Iodoacetone
| Possible Cause | Suggested Solution |
| Insufficient iodine. | Use a stoichiometric excess of iodine to ensure complete conversion of the intermediate to the diiodo product. |
| Reaction terminated prematurely. | Allow the reaction to proceed until TLC or GC-MS analysis shows the absence of iodoacetone. |
Issue 3: Contamination with 2-Iodopropene
| Possible Cause | Suggested Solution |
| Elimination side reaction. | This side reaction is often favored by higher temperatures. Maintaining a low reaction temperature can help to minimize the formation of 2-iodopropene. The choice of base can also influence the extent of elimination. |
Issue 4: Yellow Precipitate (Iodoform) Formation
| Possible Cause | Suggested Solution |
| Haloform reaction. | The haloform reaction is promoted by the presence of a base and a methyl ketone. While the primary reaction to form this compound is desired, iodoform can be a byproduct. Careful control of stoichiometry and reaction conditions, particularly avoiding a large excess of base, can help to minimize its formation. |
Data Presentation: Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| This compound | C₃H₆I₂ | 295.89 | 178-180 | ¹H NMR: Singlet around δ 2.5-3.0 ppm (CH₃). ¹³C NMR: Signal for the quaternary carbon (C(I)₂) and a signal for the methyl carbons. MS: Molecular ion peak at m/z 296. |
| Iodoacetone | C₃H₅IO | 183.98 | 58-60 (at 22 mmHg) | ¹H NMR: Two singlets, one for the CH₃ group and one for the CH₂I group. MS: Molecular ion peak at m/z 184. |
| 2-Iodopropene | C₃H₅I | 167.98 | 75-76 | ¹H NMR: Signals in the olefinic region and a signal for the methyl group. MS: Molecular ion peak at m/z 168. |
| Acetone Hydrazone | C₃H₈N₂ | 72.11 | 124 | ¹H NMR: Signals for the two methyl groups and the NH₂ protons. MS: Molecular ion peak at m/z 72. |
| Acetone Azine | C₆H₁₂N₂ | 112.17 | 131 | ¹H NMR: A singlet for the four equivalent methyl groups. MS: Molecular ion peak at m/z 112. |
| Iodoform | CHI₃ | 393.73 | 218 (decomposes) | ¹H NMR: A singlet around δ 7.7 ppm (in CDCl₃). |
Experimental Protocols
Synthesis of this compound from Acetone Hydrazone
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Materials:
-
Acetone hydrazone
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Diethyl ether (or another suitable solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone hydrazone (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triethylamine (2.2 eq).
-
Slowly add a solution of iodine (2.1 eq) in diethyl ether to the reaction mixture with vigorous stirring. The addition should be done portion-wise or via a dropping funnel to control the temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent.
Mandatory Visualization
Caption: Troubleshooting workflow for common impurities in this compound synthesis.
Technical Support Center: Purification of Crude 2,2-Diiodopropane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,2-diiodopropane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized from acetone?
A1: Crude this compound, when synthesized from acetone and a source of iodine (e.g., iodine and red phosphorus), may contain several impurities. These can include:
-
Unreacted Starting Materials: Residual acetone.
-
Acidic By-products: Hydrogen iodide (HI) is a common acidic impurity.
-
Elimination Products: 2-Iodopropene can be formed as a result of elimination reactions.[1]
-
Other Halogenated Species: Depending on the synthetic route, minor amounts of other iodinated propanes may be present.
-
Residual Solvents: Any solvents used during the synthesis and workup.
-
Water: Moisture introduced during the workup stages.
Q2: What are the primary purification techniques for crude this compound?
A2: The most effective purification strategies for crude this compound, a high-boiling liquid, involve a combination of washing, drying, and fractional distillation. For higher purity requirements, flash chromatography can also be employed.
-
Aqueous Workup: Washing the crude product with water and a basic solution (e.g., sodium bicarbonate) is crucial to remove acidic impurities like hydrogen iodide.[2]
-
Drying: After washing, the organic layer must be thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points.[3]
-
Flash Chromatography: For the removal of non-volatile or closely-eluting impurities, flash chromatography on silica gel can be effective.[4]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₃H₆I₂ | [5] |
| Molecular Weight | 295.89 g/mol | [6] |
| Appearance | Clear, colorless to light yellow liquid | [7][8] |
| Boiling Point | 173.0 °C | [9] |
| Melting Point | -16.49 °C (estimate) | [9] |
| Density | ~2.15 - 2.476 g/mL | [9][10] |
| Solubility | Insoluble in water, soluble in organic solvents. | [11] |
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause 1: Inefficient distillation column.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[12]
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is key to good separation.
-
-
Possible Cause 3: Poor insulation of the column.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[13]
-
Problem: The product is dark or discolored after distillation.
-
Possible Cause 1: Thermal decomposition.
-
Solution: Gem-diiodides can be thermally sensitive. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.
-
-
Possible Cause 2: Presence of impurities that are sensitive to heat.
-
Solution: Ensure that the crude product has been thoroughly washed to remove any acidic impurities that could catalyze decomposition at high temperatures.
-
Problem: The distillation is "bumping" or proceeding unevenly.
-
Possible Cause: Uneven boiling of the liquid.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth and even boiling.
-
Aqueous Workup
Problem: An emulsion forms during the washing step.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times instead of shaking vigorously. If an emulsion has formed, allow the mixture to stand for an extended period. The addition of a small amount of brine (saturated NaCl solution) can also help to break up the emulsion.
-
Problem: The product is still acidic after washing with sodium bicarbonate solution.
-
Possible Cause: Insufficient amount of base used.
-
Solution: Continue washing with fresh portions of sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Flash Chromatography
Problem: The this compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The eluent is not polar enough.
-
Solution: While this compound is relatively nonpolar, a small amount of a more polar solvent may be needed to achieve an appropriate Rf value (typically 0.2-0.4). Gradually increase the polarity of the eluent system (e.g., by adding small increments of ethyl acetate to a hexane mobile phase).[14]
-
Problem: The compound streaks on the TLC plate and the column.
-
Possible Cause 1: The sample is too concentrated.
-
Solution: Dilute the sample further before loading it onto the column.
-
-
Possible Cause 2: The compound is degrading on the silica gel.
-
Solution: Some iodoalkanes can be sensitive to the acidic nature of silica gel. If this is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine.[14]
-
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
Objective: To remove acidic impurities and separate this compound from other volatile components.
Methodology:
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (upper) layer.
-
Add an equal volume of saturated sodium bicarbonate solution to the organic layer and gently invert the funnel. Vent frequently.
-
Test the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, repeat the bicarbonate wash.
-
Separate and discard the aqueous layer.
-
Wash the organic layer once more with an equal volume of brine to remove residual water.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.
-
Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
Filter the dried liquid into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus, ensuring all glassware is dry. Use a fractionating column appropriate for the expected boiling point differences of the components.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Collect any low-boiling fractions that come over first.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (173 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.
-
Protocol 2: Purification by Flash Chromatography
Objective: To achieve high purity by removing non-volatile or closely-eluting impurities.
Methodology:
-
TLC Analysis:
-
Develop a suitable solvent system using thin-layer chromatography (TLC). For a nonpolar compound like this compound, start with a nonpolar eluent such as hexanes and gradually add a slightly more polar solvent like ethyl acetate until an Rf value of approximately 0.3 is achieved.[14]
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel using the chosen eluent system (slurry packing is often preferred).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a nonpolar solvent in which it is readily soluble.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column using the developed solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. sorbtech.com [sorbtech.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound [stenutz.eu]
- 11. Recrystallization [sites.pitt.edu]
- 12. Purification [chem.rochester.edu]
- 13. fiveable.me [fiveable.me]
- 14. Chromatography [chem.rochester.edu]
Stability and storage conditions for 2,2-diiodopropane
This technical support guide provides essential information on the stability and storage of 2,2-diiodopropane, along with troubleshooting advice for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is chemically stable under standard ambient conditions, such as room temperature. However, it is sensitive to heat and light, and its vapors can form explosive mixtures with air upon intense heating.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other potential ignition sources. For added protection, especially against light-induced decomposition, storing it in a dark place or using an amber glass bottle is recommended.[2]
Q3: Are there any materials or substances that are incompatible with this compound?
A3: Yes, this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is classified as a combustible liquid.[3] It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[3] It can also cause skin and serious eye irritation, as well as potential respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[1]
Troubleshooting Guide
Problem: The this compound has developed a yellow or brownish tint.
-
Possible Cause: Discoloration often indicates decomposition, which can be initiated by exposure to light or air (oxidation). The color is likely due to the formation of iodine.
-
Solution:
-
Verify that the storage container is properly sealed and protected from light.
-
If the discoloration is minor, the product might still be usable for some applications, but it is advisable to purify it before use in sensitive reactions.
-
For future prevention, ensure storage in a dark, cool place in a tightly sealed, inert-gas-flushed container.
-
Problem: The pressure in the this compound bottle seems to have increased.
-
Possible Cause: This could be due to the decomposition of the product, which may release gaseous byproducts. This can be accelerated by elevated storage temperatures.
-
Solution:
-
Handle the container with extreme care in a well-ventilated fume hood.
-
Cool the container before attempting to open it.
-
Open the container slowly to release any built-up pressure.
-
Review your storage conditions to ensure the temperature is kept consistently low.
-
Problem: A reaction using this compound is not proceeding as expected or is giving low yields.
-
Possible Cause: The purity of the this compound may have been compromised due to improper storage and subsequent decomposition.
-
Solution:
-
It is recommended to test the purity of your reagent.
-
If impurities are detected, purification of the this compound may be necessary.
-
Always use a fresh bottle or a properly stored reagent for critical experiments.
-
Stability and Storage Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, room temperature. | [2] |
| Atmosphere | Store in a dry and well-ventilated place. | [1] |
| Container | Tightly closed container. Amber glass is recommended. | |
| Light Sensitivity | Keep in a dark place to avoid light exposure. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
| General Stability | Stable under standard ambient conditions. |
Logical Workflow for Storage and Handling
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Quenching Procedures for Reactions with 2,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-diiodopropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and during the quenching process?
A1: this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and serious eye irritation.[1] Due to its reactivity, especially in the presence of strong bases or organometallic reagents, quenching should be performed with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Q2: What are the common uses of this compound in organic synthesis?
A2: this compound is primarily used as a reagent for the introduction of a gem-dimethyl group.[2] It is particularly valuable in cyclopropanation reactions to form gem-dimethylcyclopropanes, which are important structural motifs in various natural products and pharmaceuticals.[2][3] It also serves as a precursor for the isopropyl radical and the dimethyl-substituted Criegee intermediate in mechanistic studies.[2]
Q3: What are the typical byproducts in reactions involving this compound?
A3: Common downstream products and potential byproducts include 2-iodopropene, acetone, and hydrogen iodide.[4] In the presence of strong bases, elimination reactions can occur to form 2-iodopropene. Hydrolysis of this compound can lead to the formation of acetone.[5] The nature of byproducts will also depend on the other reactants and reaction conditions.
Q4: What are suitable quenching agents for reactions involving this compound?
A4: The choice of quenching agent depends on the other reagents present in the reaction mixture.
-
For reactions involving organometallic reagents or strong bases (e.g., n-butyllithium): A proton source is required for quenching. Slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and generally safe method. For very reactive reagents, it is advisable to cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before quenching.
-
For reactions that do not involve highly reactive bases: Water or brine can be used to quench the reaction and initiate the workup procedure.
Q5: How can I remove unreacted this compound and iodine-containing byproducts after quenching?
A5: Unreacted this compound is a relatively non-polar organic compound and will typically be removed during the organic extraction and subsequent purification steps (e.g., column chromatography). To remove colored iodine impurities, the organic layer can be washed with a reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.
Troubleshooting Guide
Q1: I've quenched my reaction, but I'm observing the formation of an emulsion during the aqueous workup. What should I do?
A1: Emulsion formation can be common, especially when using solvents like benzene or in the presence of certain salts.[6] Here are a few strategies to manage an emulsion:
-
Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion.
-
Solvent manipulation: If practical, removing the reaction solvent by rotary evaporation before the aqueous workup can prevent emulsion formation.[6] Alternatively, diluting the mixture with a larger volume of the extraction solvent may help.
Q2: After quenching and workup, my crude product is a dark color. What is the cause and how can I fix it?
A2: A dark color in the crude product is often due to the presence of elemental iodine (I₂), which can form from the decomposition of iodine-containing reagents or byproducts. This can be easily remedied by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the workup. The iodine will be reduced to colorless iodide ions (I⁻), which will partition into the aqueous layer.
Q3: My reaction yield is low, and I suspect my product is water-soluble. How can I improve my workup procedure?
A3: If your product has some water solubility, it can be lost to the aqueous layer during extraction.
-
Back-extraction: After the initial separation, extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.
-
Use a different extraction solvent: A 3:1 mixture of chloroform/isopropanol can be an effective solvent for extracting polar organic compounds from the aqueous phase when other common solvents fail.
-
Minimize aqueous washes: If possible, reduce the number and volume of aqueous washes.
-
Solvent removal before workup: For reactions in water-miscible solvents like acetonitrile or THF, removing the solvent via rotary evaporation before adding the aqueous quenching solution can prevent the loss of polar products.[6]
Q4: I am seeing a significant amount of 2-iodopropene as a byproduct. How can I minimize its formation?
A4: The formation of 2-iodopropene is likely due to an elimination reaction, which is favored by strong, non-nucleophilic bases and higher temperatures. To minimize this side reaction:
-
Use a less hindered base: If the reaction allows, consider using a more nucleophilic and less sterically hindered base.
-
Control the temperature: Running the reaction at a lower temperature can disfavor the elimination pathway.
-
Slow addition of base: Adding the base slowly and maintaining a low concentration can also help to reduce the rate of the elimination reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for syntheses involving this compound, providing a general reference for experimental design.
| Parameter | Typical Range/Value | Notes |
| Temperature | -78 °C to room temperature | Low temperatures are often required when using strong bases like n-butyllithium to prevent side reactions. |
| Reaction Time | 30 minutes to several hours | Reaction progress should be monitored by an appropriate technique, such as TLC or GC-MS. |
| Solvents | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous solvents are crucial when working with organometallic reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is necessary to prevent the quenching of reactive intermediates by air or moisture. |
Experimental Protocols
General Protocol for a Cyclopropanation Reaction using this compound and n-Butyllithium
This protocol describes a general procedure for the synthesis of a gem-dimethylcyclopropane from an alkene.
1. Reaction Setup:
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the alkene starting material and anhydrous diethyl ether or THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
2. Reagent Addition:
- Slowly add this compound to the cooled solution via syringe.
- In a separate flame-dried flask, prepare a solution of n-butyllithium in hexanes.
- Add the n-butyllithium solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
- Stir the reaction mixture at -78 °C for the desired amount of time, monitoring the reaction progress by TLC or GC.
3. Quenching Procedure:
- Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction flask while maintaining the low temperature. Caution: The quenching process can be exothermic. Add the quenching agent slowly to control the temperature.
- Allow the mixture to warm to room temperature with continuous stirring.
4. Workup:
- Transfer the mixture to a separatory funnel.
- Separate the organic and aqueous layers.
- Extract the aqueous layer two to three times with diethyl ether.
- Combine all organic layers.
- Wash the combined organic layer sequentially with:
- Water
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (if iodine color is present)
- Brine
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Visualization
Caption: Experimental workflow for reactions involving this compound.
References
- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 630-13-7 | Benchchem [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 5. Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop.. [askfilo.com]
- 6. Workup [chem.rochester.edu]
Technical Support Center: Aqueous Workup for 2,2-Diiodopropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the aqueous workup of reactions involving 2,2-diiodopropane.
Troubleshooting Guide
Issue 1: Persistent Color in the Organic Layer After Extraction
Question: After performing an aqueous workup, my organic layer remains yellow or brown, suggesting the presence of residual iodine (I₂). How can I remove this color?
Answer: The persistent color is likely due to elemental iodine. Here are a few methods to address this:
-
Sodium Thiosulfate Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer. Repeat the wash until the organic layer is colorless.
-
Sodium Bisulfite Wash: A wash with an aqueous solution of sodium bisulfite (NaHSO₃) can also be effective in reducing iodine.
Experimental Protocol: Removal of Residual Iodine
-
Transfer the organic layer to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer should become colorless.
-
Drain the aqueous layer.
-
If the color persists, repeat the wash.
-
Proceed with a final wash with brine (saturated aqueous NaCl) to remove excess water from the organic layer.
Issue 2: Formation of a Stable Emulsion During Extraction
Question: I am observing a stable emulsion at the interface of the organic and aqueous layers, making separation difficult. What can I do to break the emulsion?
Answer: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several techniques to try:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, often helping to break up the emulsion.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Patience and Gentle Stirring: Allowing the mixture to stand for an extended period (15-30 minutes) and gently swirling the separatory funnel can encourage the layers to separate.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
Issue 3: Low or No Product Recovery After Workup
Question: After the aqueous workup and removal of the solvent, I have a very low yield or no product at all. What are the possible reasons for this?
Answer: Several factors could contribute to low product recovery. Consider the following possibilities:
-
Product Solubility: Your product may have some solubility in the aqueous layer.[1] To check this, you can try to back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Product Volatility: If your product is volatile, you may have lost it during solvent removal (e.g., on a rotary evaporator).[1] Check the solvent collected in the rotovap trap for your product.
-
Degradation of Product: this compound and its derivatives can be sensitive to acidic or basic conditions. If your workup involved strong acids or bases, your product might have decomposed.[1] It is advisable to test the stability of your product to the workup conditions on a small scale first.
-
Reaction Failure: It is also possible that the reaction itself was unsuccessful. Always analyze a crude sample of your reaction mixture (e.g., by TLC or crude NMR) before performing the workup to confirm product formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for an aqueous workup of a reaction involving this compound?
A1: A typical aqueous workup involves diluting the reaction mixture with an organic solvent, followed by washing with various aqueous solutions to remove impurities.[2] The organic layer is then dried, filtered, and the solvent is evaporated to yield the crude product.[2]
Q2: Which organic solvents are suitable for extracting products from reactions with this compound?
A2: The choice of solvent depends on the polarity of your product. Common choices include diethyl ether, ethyl acetate, and dichloromethane. The solvent should be immiscible with water and should readily dissolve your product.
Q3: My product is a solid. Can I use crystallization as a workup method?
A3: Yes, if your product is a solid and the impurities are soluble in the reaction solvent, you might be able to isolate it by crystallization.[3] This can be attempted by pouring the reaction mixture into an anti-solvent (a solvent in which your product is insoluble but the impurities are soluble), such as ice-water.[3]
Q4: How can I be sure that I have removed all the water from my organic layer before solvent evaporation?
A4: After washing with aqueous solutions, the organic layer will be saturated with water. A drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), should be added to the organic layer.[3] Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[3] The organic solution can then be filtered to remove the drying agent.
Quantitative Data Summary
The following table provides an example of how different workup conditions can affect product yield and purity. These are illustrative values and actual results will vary depending on the specific reaction.
| Workup Protocol | Quenching Agent | Aqueous Washes | Drying Agent | Crude Yield (%) | Purity by NMR (%) |
| A | Water | 1. Saturated NaHCO₃2. Brine | Na₂SO₄ | 85 | 92 |
| B | Saturated NH₄Cl | 1. Water2. Brine | MgSO₄ | 88 | 95 |
| C | 1M HCl | 1. Water2. Saturated NaHCO₃3. Brine | Na₂SO₄ | 75 (degradation observed) | 80 |
| D | Water | 1. Saturated Na₂S₂O₃2. Brine | MgSO₄ | 90 | 96 (removes I₂ color) |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard aqueous workup workflow and a decision tree for troubleshooting common issues.
References
Technical Support Center: Reactions of 2,2-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-diiodopropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a tertiary geminal dihalide, this compound primarily undergoes elimination and nucleophilic substitution reactions. Due to significant steric hindrance at the tertiary carbon, SN2 reactions are generally not favored. The main competing pathways are:
-
E2 Elimination: Favored by strong, sterically hindered bases. Can lead to the elimination of one or two equivalents of hydrogen iodide (HI).
-
E1 Elimination: Competes with S1 substitution, particularly at higher temperatures and in the presence of a weak base.
-
SN1 Substitution: Can occur in the presence of a weak nucleophile and a polar protic solvent, proceeding through a tertiary carbocation intermediate.
Q2: What are the most common side products I should expect when working with this compound?
A2: The most common side products arise from the competing elimination and substitution pathways. These include:
-
2-Iodopropene: Formed from the elimination of one equivalent of HI.
-
Propadiene (Allene): Results from the elimination of two equivalents of HI.
-
Propene: May be formed as a subsequent product from the reaction of 2-iodopropene.
-
SN1 Substitution Product: For example, in methanol, 2-iodo-2-methoxypropane can be formed.
-
Acetone: Can be formed if the reaction conditions lead to hydrolysis of the gem-diiodide, which forms an unstable gem-diol that decomposes to acetone.
Troubleshooting Guides
Issue 1: My reaction is producing a high yield of alkenes (2-iodopropene, propadiene) instead of the desired substitution product.
This is a common issue due to the tertiary nature of this compound, which favors elimination.[1]
Troubleshooting Steps:
| Parameter | Recommendation to Favor Substitution (SN1) | Rationale |
| Base/Nucleophile | Use a weak, non-bulky nucleophile (e.g., H₂O, ROH, CH₃COOH). Avoid strong bases like alkoxides (e.g., EtO⁻, t-BuO⁻). | Strong bases promote the E2 pathway, which is a common side reaction.[2] Weak nucleophiles favor the S1 pathway. |
| Solvent | Use a polar protic solvent (e.g., water, ethanol, methanol). | Polar protic solvents stabilize the carbocation intermediate in the S1 pathway. Solvents like ethanol encourage elimination, so a higher proportion of water may favor substitution.[1] |
| Temperature | Maintain a low reaction temperature. | Higher temperatures provide the activation energy for elimination, which is often entropically favored.[1] Keeping the temperature low can help to favor the substitution pathway. |
| Concentration | Use a lower concentration of the nucleophile. | High concentrations of a nucleophile that is also a base can increase the rate of the bimolecular E2 reaction. |
Issue 2: My reaction is slow and a significant amount of starting material remains.
This can occur under conditions intended to favor SN1 substitution, as the rate-determining step (formation of the carbocation) can be slow.
Troubleshooting Steps:
| Parameter | Recommendation to Increase Reaction Rate | Rationale |
| Solvent | Ensure the solvent is sufficiently polar to support carbocation formation (e.g., aqueous ethanol). | A more polar solvent will better solvate the leaving group and the carbocation intermediate, lowering the activation energy for the S1 pathway. |
| Temperature | Cautiously increase the reaction temperature. | Increasing the temperature will increase the rate of most reactions. However, be aware that this may also increase the proportion of the elimination side product. Monitor the reaction by TLC or GC to find the optimal temperature.[1] |
| Leaving Group | Iodine is already an excellent leaving group. No modification is needed in this regard. | The C-I bond is weak, making iodide a good leaving group, which facilitates both S1 and E1 reactions. |
Data Presentation
The following table summarizes the expected major products under different reaction conditions. Note that yields are illustrative and will vary based on the precise experimental setup.
| Reagent/Conditions | Expected Major Product(s) | Likely Side Product(s) | Predominant Mechanism |
| Strong, bulky base (e.g., t-BuOK) in THF, heat | Propadiene, 2-Iodopropene | - | E2 |
| Strong, non-bulky base (e.g., NaOEt) in EtOH, heat | 2-Iodopropene | Propadiene, Substitution product | E2 > SN1/E1 |
| Weak nucleophile/base (e.g., H₂O or EtOH), low temp. | Substitution product | 2-Iodopropene | SN1 > E1 |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodopropene via E2 Elimination
This protocol is designed to favor the elimination of one equivalent of HI to produce 2-iodopropene.
-
Reagents:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Protocol 2: Solvolysis of this compound (Favoring SN1)
This protocol is designed to favor the substitution of one iodine atom.
-
Reagents:
-
This compound
-
80:20 ethanol:water solvent mixture
-
-
Procedure:
-
Dissolve this compound in the 80:20 ethanol:water mixture in a round-bottom flask with a magnetic stirrer.
-
Maintain the reaction at a low temperature (e.g., 25 °C) and stir.
-
Monitor the reaction progress over time using GC-MS to identify the formation of the substitution product (2-ethoxy-2-iodopropane) and the elimination byproduct (2-iodopropene).
-
Once the desired conversion is reached, dilute the reaction mixture with water.
-
Extract the products with a non-polar solvent like hexane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and carefully remove the solvent under reduced pressure at low temperature to avoid evaporation of the volatile product.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of substitution to elimination products.
-
Mandatory Visualization
Caption: Elimination pathways of this compound.
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting logic for favoring substitution over elimination.
References
Technical Support Center: Optimizing gem-Dimethylcyclopropanation
Welcome to the technical support center for optimizing reaction yields for cyclopropanation using 2,2-diiodopropane and related reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes for the synthesis of gem-dimethylcyclopropane motifs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for Simmons-Smith reactions?
A1: The primary challenge is the significantly decreased efficiency of traditional zinc carbenoid-based Simmons-Smith reactions when using disubstituted gem-dihaloalkanes like this compound.[1] This steric hindrance leads to low yields and often requires modified or alternative catalytic systems for acceptable results.
Q2: What are the main alternative methods for synthesizing gem-dimethylcyclopropanes?
A2: Due to the challenges with this compound in classic protocols, several more efficient methods have been developed. These include:
-
Cobalt-Catalyzed Reductive Cyclopropanation: Utilizes a cobalt catalyst with a reagent mixture like 2,2-dichloropropane and zinc, showing high efficiency for 1,3-dienes and moderately activated monoalkenes.[1]
-
Sulfoxonium Ylide Reagents: Employs reagents like triisopropylsulfoxonium tetrafluoroborate as a nucleophilic isopropylidene transfer agent, which is particularly effective for electron-deficient alkenes.[2]
-
Phosphorus Ylides: Can be used for diastereoselective cyclopropanation to form gem-dimethylcyclopropyl groups.[3]
Q3: What are the common side reactions to be aware of?
A3: Side reactions can include unreacted starting materials, dimerization of the carbene intermediate, and in the case of the Simmons-Smith reaction, methylation of heteroatoms due to the electrophilicity of the zinc carbenoid. The choice of solvent is also critical, as basic solvents can decrease the reaction rate.[4]
Q4: Is this compound the only precursor for the isopropylidene (C(CH₃)₂) group?
A4: No, other precursors can be used, often with better results in modern catalytic systems. A common and effective alternative is 2,2-dichloropropane (Me₂CCl₂), especially in cobalt-catalyzed reactions.[1] Triisopropylsulfoxonium tetrafluoroborate is another reagent that generates the isopropylidene group for transfer.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Very low or no yield when using this compound with a traditional Zn/Cu couple.
-
Question: I am trying to synthesize a gem-dimethylcyclopropane using this compound and a standard zinc-copper couple, but my yields are consistently below 10%. What is going wrong?
-
Answer: This is a known limitation of the Simmons-Smith reaction. The efficiency of zinc carbenoid-based cyclopropanations drops significantly with disubstituted gem-dihaloalkanes due to steric hindrance and the stability of the intermediate.[1] Forcing the reaction with higher temperatures or longer reaction times is unlikely to improve the yield substantially and may lead to decomposition.
Recommended Solutions:
-
Switch to a Catalytic System: The most effective solution is to move away from the stoichiometric zinc-copper couple method. A cobalt-catalyzed variant has been shown to be highly effective for dimethylcyclopropanation.[1] This approach uses a more reactive transition metal carbenoid.
-
Use an Alternative Reagent: If your substrate is an electron-deficient alkene (e.g., an α,β-unsaturated ketone), using a sulfoxonium ylide reagent like triisopropylsulfoxonium tetrafluoroborate with a strong base (NaH) is an excellent alternative that provides high selectivity.[2]
-
Verify Reagent Quality: Ensure your this compound is pure and free from decomposition. Similarly, the activation of the zinc is crucial. However, even with pristine reagents, the yield for this specific transformation is expected to be low with the traditional method.
-
Problem 2: The reaction is sluggish and starting material is recovered even with a modified protocol.
-
Question: I am using a Furukawa modification (diethylzinc with this compound) but the reaction is very slow and incomplete. How can I improve the conversion?
-
Answer: While the Furukawa modification (Et₂Zn/CH₂I₂) is generally more reactive than the Zn/Cu couple for standard cyclopropanations, it still faces challenges with sterically hindered precursors like this compound.[5]
Recommended Solutions:
-
Increase Reagent Equivalents: You can try increasing the equivalents of both diethylzinc and this compound. However, this may not be cost-effective and can complicate purification.
-
Consider a More Reactive Carbenoid: The addition of a Brønsted acid like trifluoroacetic acid can generate a more reactive zinc carbenoid, which might improve reaction rates.[6]
-
Adopt a Proven Catalytic Method: The most reliable path to higher conversion is to switch to a system known to work well for gem-dimethylcyclopropanation, such as the cobalt-catalyzed method mentioned previously.[1]
-
Problem 3: Formation of multiple unidentified byproducts.
-
Question: My reaction produces the desired product in low yield, but I also see several byproducts via GC-MS and TLC analysis. What could be the cause?
-
Answer: The formation of byproducts can stem from several sources, including the decomposition of the organometallic reagents, instability of the starting material or product to the reaction conditions, or side reactions of the carbene intermediate.
Recommended Solutions:
-
Control the Temperature: Ensure the reaction is performed at the recommended temperature. Exothermic reactions upon reagent addition should be controlled by slow, dropwise addition at a low temperature (e.g., 0 °C or -10 °C).[6][7]
-
Use an Inert Atmosphere: All reagents should be handled under a dry, inert atmosphere (e.g., Argon or Nitrogen). Moisture and oxygen can decompose the organozinc reagents and lead to side reactions.
-
Purify Reagents and Solvents: Use anhydrous solvents and purified reagents. Impurities can inhibit the reaction or catalyze decomposition pathways. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are recommended.[6]
-
Simplify the System: If possible, switch to a milder, more selective method like the sulfoxonium ylide protocol, which often results in cleaner reactions with fewer byproducts.[2]
-
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data for different gem-dimethylcyclopropanation methods.
Table 1: Cobalt-Catalyzed Reductive Dimethylcyclopropanation [1]
| Substrate Type | Precursor | Catalyst | Reductant | Solvent | Yield (%) | Notes |
| 1,3-Dienes | Me₂CCl₂ | CoBr₂(dppe) | Zn | THF | High | High regioselectivity. |
| Activated Monoalkenes | Me₂CCl₂ | CoBr₂(dppe) | Zn | THF | Moderate-High | Efficient for medicinally relevant building blocks. |
Table 2: gem-Dimethylcyclopropanation using a Sulfoxonium Ylide [2]
| Substrate Type | Reagent | Base | Solvent | Yield (%) | Notes |
| Chalcones | Triisopropylsulfoxonium tetrafluoroborate | NaH | DMF | 70-95 | High selectivity, avoids epoxide formation. |
| α,β-Unsaturated Ketones | Triisopropylsulfoxonium tetrafluoroborate | NaH | DMF | 65-90 | Good to excellent yields. |
| α,β-Unsaturated Esters | Triisopropylsulfoxonium tetrafluoroborate | NaH | DMF | 50-75 | Moderate to good yields. |
| Nitrostyrene | Triisopropylsulfoxonium tetrafluoroborate | NaH | DMF | 88 | Excellent yield for this substrate class. |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Dimethylcyclopropanation of an Alkene (Adapted from Uyeda et al.[1])
This protocol describes a general procedure for the cobalt-catalyzed cyclopropanation of a moderately activated monoalkene.
-
Preparation: In a nitrogen-filled glovebox, add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%) and zinc powder (3.0 eq.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the vial. To this suspension, add the alkene substrate (1.0 eq.).
-
Initiation: Add 2,2-dichloropropane (Me₂CCl₂, 2.0 eq.) to the mixture.
-
Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dimethylcyclopropanation using Triisopropylsulfoxonium Tetrafluoroborate (Adapted from Taylor et al.[2])
This protocol is suitable for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated ketones.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under high vacuum.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by triisopropylsulfoxonium tetrafluoroborate (1.5 eq.). Stir the resulting suspension at room temperature for 30 minutes to form the ylide.
-
Substrate Addition: Dissolve the electron-deficient alkene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the ylide suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.
Visualizations
References
- 1. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
- 3. drughunter.com [drughunter.com]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Disposal of 2,2-Diiodopropane
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2,2-diiodopropane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 630-13-7) is a geminal diiodide used in organic synthesis, notably for the formation of gem-dimethylcyclopropane rings.[1] It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2]
Q2: What are the immediate first aid measures in case of exposure to this compound?
In case of any exposure, it is crucial to seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Appropriate PPE is essential to ensure safety. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Q4: How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] It should be stored separately from incompatible materials such as strong oxidizing agents and strong bases.[5]
Q5: What is the recommended method for the disposal of this compound waste?
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]
-
Collect waste in a designated, properly labeled, and sealed container for halogenated waste.[8]
-
Do not mix with non-halogenated waste to avoid complicating the disposal process.[8]
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[8]
Troubleshooting Guides for Experimental Use
This compound is a key reagent in the synthesis of gem-dimethylcyclopropanes, often via a modified Simmons-Smith reaction. Below are common issues and troubleshooting steps.
Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Zinc Reagent | Use freshly prepared and activated zinc-copper couple. Consider using diethylzinc (Furukawa modification) for more reactive systems.[9] | The formation of the active organozinc carbenoid is critical for the reaction to proceed.[9] |
| Poor Quality of this compound | Use freshly distilled or high-purity this compound. | Impurities can interfere with the reaction. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[9] | Organozinc reagents are sensitive to moisture and will decompose in its presence.[9] |
| Low Substrate Reactivity | Increase the reaction temperature or switch to a more reactive reagent system like the Furukawa modification.[9] | Electron-poor alkenes may require more forcing conditions to react.[10] |
Issue 2: Formation of Side Products
| Side Product | Minimization Strategy | Explanation |
| Methylated Heteroatoms (e.g., alcohols) | Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction closely.[11] | The zinc carbenoid is electrophilic and can react with nucleophilic functional groups.[11] |
| Rearrangement Products (with allylic thioethers) | Use an excess of the Simmons-Smith reagent.[12] | Excess reagent can favor the desired cyclopropanation over the competing[9][11]-sigmatropic rearrangement.[12] |
| Products of Reagent Decomposition | Maintain the recommended reaction temperature and avoid overheating.[9] | Higher temperatures can lead to the breakdown of the organozinc intermediate.[9] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup of this compound
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear Appropriate PPE: Don chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[5]
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled container for halogenated hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Decontamination of Glassware
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue. Collect the rinsate as halogenated hazardous waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.[13] Use a brush to scrub all surfaces.[13]
-
Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[14]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 630-13-7[15] |
| Molecular Formula | C₃H₆I₂[15] |
| Molecular Weight | 295.89 g/mol [15] |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 4) | H227: Combustible liquid[2] |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin[2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. benchchem.com [benchchem.com]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. nist.gov [nist.gov]
- 14. How To [chem.rochester.edu]
- 15. This compound|lookchem [lookchem.com]
Validation & Comparative
Comparative Guide to the Reactivity of 2,2-Diiodopropane and 2,2-Dibromopropane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic reactivity of 2,2-diiodopropane and 2,2-dibromopropane. The information is grounded in fundamental principles of organic chemistry, supported by available data on the reactivity of geminal dihalides.
Introduction and Physicochemical Properties
This compound and 2,2-dibromopropane are geminal dihalides, meaning both halogen atoms are attached to the same carbon atom. These compounds serve as precursors in various organic transformations, including the formation of carbenoids, elimination reactions to form vinyl halides, and nucleophilic substitutions. Their reactivity is primarily dictated by the nature of the carbon-halogen bond.
The key difference between the two molecules lies in the halogen substituents. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. Furthermore, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) due to its larger size, which allows for better distribution of the negative charge, and its lower basicity. These fundamental differences predict that This compound is generally more reactive than 2,2-dibromopropane in reactions involving the cleavage of the carbon-halogen bond.
| Property | This compound | 2,2-Dibromopropane |
| Molecular Formula | C₃H₆I₂ | C₃H₆Br₂ |
| Molecular Weight | 295.89 g/mol | 201.89 g/mol |
| CAS Number | 630-13-7[1] | 594-16-1 |
| C-X Bond Dissociation Energy | ~218 kJ/mol (C-I) | ~285 kJ/mol (C-Br) |
| Leaving Group Ability | Excellent (I⁻) | Good (Br⁻) |
Note: Bond dissociation energies are approximate values for a secondary carbon and serve for comparison.
Comparative Reactivity and Synthetic Applications
While direct kinetic studies comparing these two specific molecules are not extensively published, their reactivity can be reliably inferred from established chemical principles and related reactions.
2.1. Elimination Reactions (Dehydrohalogenation)
Elimination reactions, typically promoted by a strong base, involve the removal of a hydrogen atom and a halogen from adjacent carbons to form an alkene. For 2,2-dihalopropanes, this results in the formation of a 2-halopropene.
Due to the weaker C-I bond and the superior leaving group ability of iodide, This compound is expected to undergo elimination more readily and under milder conditions than 2,2-dibromopropane . The E2 (bimolecular elimination) reaction rate is sensitive to the nature of the leaving group; a better leaving group leads to a faster reaction.[2]
2.2. Formation of Organometallic Reagents
The formation of Grignard or organolithium reagents involves the insertion of a metal into the carbon-halogen bond. The weaker C-I bond in this compound facilitates this insertion, making it the preferred substrate over 2,2-dibromopropane for forming such reagents.
2.3. Simmons-Smith and Simmons-Smith-type Cyclopropanation
Gem-diiodoalkanes are the classic reagents for the Simmons-Smith reaction, where they react with a zinc-copper couple to form a zinc carbenoid (iodomethyl)zinc iodide), which then transfers a methylene group to an alkene.[3][4][5] While cheaper alternatives like dibromomethane have been explored, diiodomethane is the traditional and often more reactive choice.[3] By extension, this compound would be a more effective precursor for generating the corresponding dimethyl-substituted carbenoid for cyclopropanation compared to 2,2-dibromopropane.
Comparative Data Summary
The following table summarizes the expected relative performance of this compound and 2,2-dibromopropane in key synthetic transformations based on chemical principles.
| Reaction Type | Reagent | This compound Performance | 2,2-Dibromopropane Performance | Rationale |
| E2 Elimination | Strong Base (e.g., KOtBu) | Faster Rate , Milder Conditions | Slower Rate , Harsher Conditions | Weaker C-I bond, better leaving group (I⁻).[2] |
| Carbenoid Formation | Zn(Cu) | More Reactive , Higher Yield | Less Reactive | Weaker C-I bond facilitates metal insertion.[3] |
| Nucleophilic Substitution | Nucleophile | More Reactive (if forced) | Less Reactive | Superior leaving group ability of iodide. |
Experimental Protocols
Below are representative protocols for a base-induced elimination reaction. The key difference highlighted is the anticipated reaction time and temperature.
Protocol 1: Synthesis of 2-Iodopropene from this compound
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (KOtBu) (1.2 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) via syringe and stir until the base is fully dissolved.
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an estimated 1-2 hours .
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel, add 30 mL of diethyl ether, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via distillation or flash column chromatography to yield 2-iodopropene.
Protocol 2: Synthesis of 2-Bromopropene from 2,2-Dibromopropane
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (KOtBu) (1.2 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) via syringe and stir until the base is fully dissolved.
-
Substrate Addition: Slowly add 2,2-dibromopropane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for an estimated 4-8 hours .
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add 30 mL of diethyl ether, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via distillation or flash column chromatography to yield 2-bromopropene.
Visualized Relationships and Workflows
The following diagrams illustrate the comparative reactivity and a general experimental workflow.
Caption: Comparative E2 elimination rates.
References
- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to 2,2-Diiodopropane and 2,2-Dichloropropane for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available to chemists, geminal dihalides, such as 2,2-diiodopropane and 2,2-dichloropropane, serve as important precursors for a variety of transformations. This guide provides a comprehensive comparison of these two compounds, offering insights into their physical and chemical properties, synthesis, reactivity, and applications, supported by experimental data and protocols.
At a Glance: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 2,2-dichloropropane is presented below, allowing for a quick and objective comparison.
| Property | This compound | 2,2-Dichloropropane |
| Molecular Formula | C₃H₆I₂[1][2][3][4] | C₃H₆Cl₂[5][6][7] |
| Molecular Weight | 295.89 g/mol [1][2][3][4] | 112.99 g/mol [7][8] |
| Boiling Point | 148 °C[9] | 68-69 °C[5][8][10] |
| Melting Point | N/A | -35 °C[5][8] |
| Density | 2.150 g/mL[9] | 1.082 g/mL at 25 °C[8][10] |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[10] |
| CAS Number | 630-13-7[1][2][3] | 594-20-7[5][6] |
Synthesis and Experimental Protocols
The preparation of these geminal dihalides can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of each compound from a common starting material, acetone.
Synthesis of 2,2-Dichloropropane from Acetone
This protocol describes the synthesis of 2,2-dichloropropane via the reaction of acetone with phosphorus pentachloride.[11]
Experimental Protocol:
-
Reaction Setup: In a fume hood, cool 5 g of acetone in a flask using an ice-water bath.
-
Addition of Reagent: Slowly add 15 g of phosphorus pentachloride to the cooled acetone in small portions. The phosphorus pentachloride will react and dissolve, forming a yellow-colored liquid.
-
Reaction Quench: Once all the phosphorus pentachloride has been added and dissolved, pour the reaction solution into ice-cold water.
-
Workup: Allow the mixture to stand until the phosphorus oxychloride decomposes. The dense, oily layer of 2,2-dichloropropane will settle at the bottom. Separate the organic layer using a separatory funnel.
-
Purification: Wash the collected organic layer sequentially with water, a dilute sodium carbonate solution, and again with water to remove any inorganic acids. Dry the crude product over anhydrous calcium chloride.
-
Distillation: Purify the dried product by distillation, collecting the fraction that boils at 70 °C.
Synthesis of this compound from Acetone
While less commonly documented in detailed protocols, a feasible synthesis of this compound can be adapted from the reaction of acetone hydrazone with iodine.
Experimental Protocol (Representative):
-
Formation of Hydrazone: Prepare acetone hydrazone by reacting acetone with hydrazine hydrate.
-
Reaction Setup: In a fume hood, dissolve the acetone hydrazone in diethyl ether and place it in a reaction flask.
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow, portion-wise addition of iodine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by distillation.
Comparative Reactivity and Applications
The difference in the halogen atoms of this compound and 2,2-dichloropropane significantly influences their reactivity and, consequently, their applications in organic synthesis.
Nucleophilic Substitution:
The carbon-iodine bond is considerably weaker and more polarizable than the carbon-chlorine bond. Furthermore, the iodide ion is an excellent leaving group compared to the chloride ion. Consequently, this compound is expected to be more reactive towards nucleophilic substitution reactions.
2,2-Dichloropropane, when treated with aqueous potassium hydroxide, undergoes hydrolysis to form an unstable geminal diol, which readily eliminates water to yield propanone (acetone).[12][13][14] This reaction highlights its susceptibility to nucleophilic attack, albeit under relatively forcing conditions.
Applications in Synthesis:
-
2,2-Dichloropropane: Due to its relative stability and lower cost, 2,2-dichloropropane finds applications as a solvent and as a starting material in the synthesis of other chemicals.[15] For instance, it can be used in the production of paints, varnishes, and printing inks.[15]
-
This compound: The higher reactivity of this compound makes it a valuable reagent in more specialized synthetic transformations. A notable application is in cyclopropanation reactions, such as the Simmons-Smith reaction, where it can act as a precursor to a carbenoid species for the formation of cyclopropane rings.[16][17][18] This is particularly useful for constructing highly strained ring systems present in many biologically active molecules.
Stability and Handling
Both compounds should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. 2,2-Dichloropropane is highly flammable.[5] this compound is also combustible and is harmful if swallowed, in contact with skin, or inhaled.[2] The greater strength of the C-Cl bond compared to the C-I bond generally renders 2,2-dichloropropane more stable than this compound. The latter can be more susceptible to decomposition, particularly in the presence of light, and may require more stringent storage conditions.
Conclusion
References
- 1. Cas 630-13-7,Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 2. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Propane, 2,2-dichloro- [webbook.nist.gov]
- 8. 2,2-二氯丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound [stenutz.eu]
- 10. 2,2-DICHLOROPROPANE | 594-20-7 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. How is propanone prepare from 2,2-dichloropropane | Filo [askfilo.com]
- 13. brainly.in [brainly.in]
- 14. 2, 2-dichloro propane treated with aq. KOH gives an unstable product. It is [allen.in]
- 15. Dichloropropane and its properties. Where can it be used? - PCC Group Product Portal [products.pcc.eu]
- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for Gem-Dimethylcyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The gem-dimethylcyclopropane motif is a valuable structural element in medicinal chemistry and natural product synthesis, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. While classic methods for its installation exist, a range of alternative reagents have been developed, each with distinct advantages in terms of substrate scope, reaction conditions, and efficiency. This guide provides an objective comparison of key alternative reagents for gem-dimethylcyclopropanation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Reagent Performance Comparison
The following tables summarize the performance of prominent alternative reagents for gem-dimethylcyclopropanation across various classes of substrates. Yields are reported as percentages and are indicative of the reagent's efficacy under the specified conditions.
Table 1: Gem-Dimethylcyclopropanation of α,β-Unsaturated Ketones (Chalcone Derivatives)
| Substrate (Chalcone) | Triisopropylsulfoxonium Tetrafluoroborate[1] | Cobalt-Catalyzed (Uyeda Method) | Corey-Chaykovsky Reaction | Modified Simmons-Smith |
| Reaction Conditions | NaH, DMF, rt | Co(PDI)Br₂, Zn, Me₂CCl₂, THF, rt | (CH₃)₂S(O)CH₂, DMSO, rt-50°C | Et₂Zn, CH₂I₂, CH₂Cl₂, rt |
| 4-Methoxy-chalcone | 95% | Data not available | Good yields reported[2] | Moderate to good yields |
| 4-Chloro-chalcone | 92% | Data not available | Good yields reported | Moderate to good yields |
| 4-Nitro-chalcone | 85% | Data not available | Good yields reported | Moderate to good yields |
| Unsubstituted Chalcone | 91% | Data not available | Good yields reported[2] | Moderate to good yields |
Table 2: Gem-Dimethylcyclopropanation of α,β-Unsaturated Esters and Other Electron-Deficient Alkenes
| Substrate | Triisopropylsulfoxonium Tetrafluoroborate[1] | Cobalt-Catalyzed (Uyeda Method) | Corey-Chaykovsky Reaction | Modified Simmons-Smith |
| Reaction Conditions | NaH, DMF, rt | Co(PDI)Br₂, Zn, Me₂CCl₂, THF, rt | (CH₃)₂S(O)CH₂, DMSO, rt-50°C | Et₂Zn, CH₂I₂, CH₂Cl₂, rt |
| Methyl Cinnamate | 82% | Data not available | Good yields reported | Moderate to good yields |
| Ethyl Crotonate | 75% | Data not available | Good yields reported | Moderate to good yields |
| Acrylonitrile | 65% | Data not available | Good yields reported | Moderate to good yields |
| Nitrostyrene | 93% | Data not available | Good yields reported | Moderate to good yields |
Table 3: Gem-Dimethylcyclopropanation of Dienes and Unactivated Alkenes
| Substrate | Cobalt-Catalyzed (Uyeda Method)[3][4] | Modified Simmons-Smith (Furukawa)[3] |
| Reaction Conditions | Co(PDI)Br₂, Zn, Me₂CCl₂, THF, rt | Et₂Zn, 2,2-diiodopropane, 5 days |
| 1,3-Butadiene | 95% | Low to moderate yields |
| Isoprene | 98% | Low to moderate yields |
| Cyclopentene | 87%[3] | 59% |
| Cyclohexene | <2% | 59% |
Experimental Protocols
Triisopropylsulfoxonium Tetrafluoroborate Method
This method is particularly effective for the gem-dimethylcyclopropanation of electron-deficient alkenes.[1]
Reagent Preparation (Triisopropylsulfoxonium Tetrafluoroborate): Triisopropylsulfonium tetrafluoroborate is oxidized using RuCl₃/NaIO₄ in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to yield the sulfoxonium salt in approximately 76% yield.[1]
General Cyclopropanation Protocol: To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF at room temperature under an inert atmosphere, triisopropylsulfoxonium tetrafluoroborate (1.1 equiv.) is added portionwise. The mixture is stirred for 30 minutes, after which a solution of the electron-deficient alkene (1.0 equiv.) in DMF is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cobalt-Catalyzed Method (Uyeda Method)
This protocol is highly effective for the gem-dimethylcyclopropanation of 1,3-dienes and moderately activated alkenes.[3][4]
Catalyst Preparation: The cobalt catalyst, for example [2,6-di-tert-butyl-PDI]CoBr₂, is prepared by the reaction of the corresponding pyridine-diimine (PDI) ligand with CoBr₂.
General Cyclopropanation Protocol: [4] In a nitrogen-filled glovebox, a vial is charged with the cobalt catalyst (e.g., [2-t-BuPDI]CoBr₂, 10 mol%), the alkene substrate (1.0 equiv.), zinc powder (2.0 equiv.), and anhydrous THF. The mixture is stirred for approximately 15 minutes, during which a color change indicates the reduction of the cobalt catalyst. 2,2-Dichloropropane (2.0 equiv.) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by GC-MS or TLC. After completion, the reaction is quenched, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Corey-Chaykovsky Reaction
This method utilizes a sulfur ylide to cyclopropanate α,β-unsaturated carbonyl compounds.[2][5]
Ylide Preparation (Dimethylsulfoxonium Methylide): [5] A solution of trimethylsulfoxonium iodide (1.1 equiv.) in anhydrous DMSO is treated with a strong base such as sodium hydride (1.1 equiv.) at room temperature under an inert atmosphere. The mixture is stirred for approximately 30-60 minutes to generate the ylide.
General Cyclopropanation Protocol: [5] To the pre-formed solution of dimethylsulfoxonium methylide, a solution of the α,β-unsaturated ketone (1.0 equiv.) in DMSO is added dropwise at room temperature. The reaction mixture may be gently heated (e.g., to 50 °C) to drive the reaction to completion. The progress is monitored by TLC. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Modified Simmons-Smith Reaction (with Diethylzinc)
This is a versatile method for the cyclopropanation of a variety of alkenes, including allylic alcohols.[6][7]
General Cyclopropanation Protocol: To a solution of the alkene (1.0 equiv.) in an anhydrous solvent such as dichloromethane at 0 °C under an inert atmosphere is added a solution of diethylzinc (2.0 equiv.) dropwise. The mixture is stirred for 20-30 minutes, after which this compound (2.0 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is then carefully quenched at 0 °C with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the general experimental workflows and the logical relationships between the different reagents and their preferred substrates.
Caption: General experimental workflow for gem-dimethylcyclopropanation.
Caption: Reagent suitability for different substrate classes.
Conclusion
The choice of reagent for gem-dimethylcyclopropanation is highly dependent on the nature of the substrate. For electron-deficient alkenes such as α,β-unsaturated ketones and esters, Triisopropylsulfoxonium Tetrafluoroborate offers excellent yields under mild conditions.[1] The Cobalt-Catalyzed (Uyeda) method has emerged as a powerful tool for the efficient and highly regioselective cyclopropanation of 1,3-dienes and some strained, unactivated alkenes, substrates that are often challenging for other methods.[3][4] The Corey-Chaykovsky reaction remains a reliable method for the cyclopropanation of α,β-unsaturated carbonyl compounds,[2][5] while modified Simmons-Smith conditions are particularly useful for substrates containing directing groups like allylic alcohols.[7] By considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
- 1. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Mechanistic Showdown: gem-Dihalopropanes in Cyclopropanation Reactions
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthesis of cyclopropane rings is a perpetual frontier. These three-membered carbocycles are not only prevalent in a wide array of natural products and bioactive molecules but also serve as versatile synthetic intermediates. Among the various methods to construct this valuable motif, the use of gem-dihalopropanes as carbene precursors has emerged as a powerful and practical alternative to traditional methods involving often unstable diazo compounds. This guide provides a mechanistic comparison of different gem-dihalopropanes in cyclopropanation reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent and conditions for a given synthetic challenge.
The utility of gem-dihalopropanes, such as gem-dichloro-, gem-dibromo-, and gem-diiodopropanes, lies in their ability to generate carbene or carbenoid species upon treatment with a suitable reagent, typically a metal or a base. These reactive intermediates then undergo cycloaddition with an alkene to furnish the desired cyclopropane. The choice of the halogen atoms in the gem-dihalopropane profoundly influences the reactivity, mechanism, and stereochemical outcome of the cyclopropanation reaction.
Mechanistic Overview: A Tale of Two Intermediates
The cyclopropanation using gem-dihalopropanes can proceed through two primary mechanistic pathways: the formation of a free carbene or a metal-associated carbenoid. The specific pathway is dictated by the reaction conditions, including the choice of the halogen, the reducing agent or base, and the presence of a metal catalyst.
1. Free Carbene Pathway: This pathway is more common for gem-dihalopropanes that can readily undergo α-elimination. For instance, treatment of a gem-dihalopropane with a strong, non-nucleophilic base can lead to the formation of a highly reactive free carbene, which then adds to the alkene in a concerted and stereospecific manner.
2. Carbenoid Pathway: In the presence of metals, particularly transition metals, the reaction often proceeds through a metal carbenoid intermediate. This species is a more stabilized and selective cyclopropanating agent compared to a free carbene. The nature of the metal and the ligands attached to it play a crucial role in tuning the reactivity and stereoselectivity of the carbenoid. Recent research has highlighted the use of cobalt and chromium catalysts in asymmetric cyclopropanation reactions using gem-dihaloalkanes as carbene precursors.[1][2] Mechanistic studies, including radical trapping experiments, suggest a process that can involve a radical-polar crossover.[1][3]
The following diagram illustrates the generalized mechanistic pathways for cyclopropanation using gem-dihalopropanes.
Performance Comparison of gem-Dihalopropanes
The choice between gem-dichloro-, gem-dibromo-, and gem-diiodopropanes depends on several factors, including the desired reactivity, the substrate scope, and the reaction conditions. The following table summarizes the key performance characteristics of each class of reagents based on available literature.
| gem-Dihalopropane | Reactivity | Stability | Common Activating Agents | Key Mechanistic Features | Stereoselectivity |
| gem-Dichloropropanes | Moderate | High | Strong bases (e.g., t-BuOK), Transition metal catalysts (e.g., Co, Cr)[1][2] | Can proceed via free dichlorocarbene or metal carbenoids. Cobalt-catalyzed reactions are proposed to involve a cationic carbenoid species.[1][2] | Good to excellent, catalyst-dependent. Asymmetric variants with chiral ligands have been developed.[1] |
| gem-Dibromopropanes | High | Moderate | Organometallic reagents (e.g., n-BuLi), Metals (e.g., Zn) | Often proceed through a carbenoid intermediate. Base-promoted reactions can involve elimination to a cyclopropene followed by ring-opening.[4] | Generally good, can be influenced by the reaction conditions and substrate. |
| gem-Diiodopropanes | Very High | Low | Metals (e.g., Zn-Cu couple, Et₂Zn) | Primarily proceeds through a zinc carbenoid (Simmons-Smith type reagent).[5][6][7] | Excellent, often directed by coordinating groups on the substrate.[6][7] |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Cyclopropanation with gem-Dichloroalkanes[2]
This protocol describes a general procedure for the reductive cyclopropanation of alkenes with gem-dichloroalkanes catalyzed by a (PNN)Co complex.
Materials:
-
(tBuPNN)CoCl₂ complex (0.05 equiv)
-
Zinc powder (3.0 equiv)
-
Anhydrous THF
-
Alkene (1.0 equiv)
-
gem-Dichloroalkane (1.2 equiv)
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried 4 mL glass tube is charged with the cobalt complex (10 μmol, 0.05 equiv), zinc powder (39 mg, 0.60 mmol, 3.0 equiv), and THF (1.0 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
The alkene and gem-dihaloalkane are added sequentially to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the crude mixture is purified by column chromatography on silica gel using a petroleum ether/EtOAc eluent to afford the desired cyclopropane product.
Experimental Workflow for Cobalt-Catalyzed Cyclopropanation
The following diagram outlines the key steps in the experimental workflow for the cobalt-catalyzed cyclopropanation.
Conclusion
The choice of a gem-dihalopropane for cyclopropanation is a critical decision that impacts the reaction mechanism, efficiency, and stereochemical outcome. gem-Dichloropropanes offer a balance of stability and reactivity, with modern catalytic systems enabling highly enantioselective transformations. gem-Dibromopropanes are more reactive and can be activated under milder conditions, while gem-diiodopropanes, particularly in the context of the Simmons-Smith reaction, provide a classic and reliable method for stereospecific cyclopropanation, often with excellent substrate control. By understanding the mechanistic nuances and performance characteristics of each class of reagents, researchers can make informed decisions to advance their synthetic endeavors in the creation of complex molecules bearing the versatile cyclopropane motif.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
2,2-Diiodopropane: A Superior Reagent for Gem-Dimethylcyclopropanation in Drug Discovery
For researchers and scientists in the field of drug development, the strategic incorporation of specific structural motifs to enhance the pharmacological properties of lead compounds is a paramount objective. The gem-dimethylcyclopropane unit, in particular, has emerged as a valuable functionality for improving drug potency, metabolic stability, and pharmacokinetic profiles. While diiodomethane has long been the workhorse for introducing a simple cyclopropane ring via the Simmons-Smith reaction, 2,2-diiodopropane offers a distinct advantage by enabling the direct installation of a gem-dimethylcyclopropane moiety. This guide provides a comparative overview of this compound and diiodomethane, highlighting the strategic benefits of the former in medicinal chemistry and offering insights into relevant synthetic methodologies.
The Strategic Advantage of the Gem-Dimethyl Group
The introduction of a gem-dimethyl group onto a cyclopropane ring can significantly impact the biological activity and developability of a drug candidate. This structural feature can:
-
Enhance Potency and Selectivity: The bulky gem-dimethyl group can promote favorable van der Waals interactions with biological targets and restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.
-
Improve Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Optimize Pharmacokinetic Properties: The lipophilicity introduced by the methyl groups can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) properties.
Given these benefits, the development of efficient synthetic methods for the introduction of gem-dimethylcyclopropane units is of high importance.
Comparison of Diiodomethane and this compound in Cyclopropanation
| Feature | Diiodomethane (CH₂I₂) | This compound (C₃H₆I₂) |
| Product | Cyclopropane | gem-Dimethylcyclopropane |
| Key Advantage | Well-established, versatile for simple cyclopropanation. | Introduces the pharmaceutically beneficial gem-dimethyl group in a single step. |
| Reaction | Simmons-Smith Reaction | Modified Simmons-Smith type reaction |
| Reagents | Typically Zn-Cu couple or Et₂Zn | Diethylzinc (Et₂Zn) has been reported to be effective.[1] |
| Reported Yields | Generally good to excellent, substrate-dependent. | Good to excellent (53-96%) for the cyclopropanation of allylic alcohols and ethers.[1] |
Experimental Protocols
Standard Simmons-Smith Cyclopropanation with Diiodomethane
The Simmons-Smith reaction is a well-documented and reliable method for the cyclopropanation of a wide variety of alkenes.[2][3][4][5][6] The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][4]
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure (Conceptual):
-
Under an inert atmosphere, the zinc-copper couple is activated.
-
A solution of diiodomethane in the anhydrous solvent is added to the activated zinc-copper couple to form the organozinc carbenoid intermediate.
-
The alkene is then added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or GC.
-
The reaction is quenched, and the product is isolated and purified using standard procedures.
For a detailed, specific experimental procedure, refer to established literature protocols.[2]
Gem-Dimethylcyclopropanation with this compound
While less documented than the classic Simmons-Smith reaction, a modified procedure using this compound and diethylzinc has been reported for the synthesis of gem-dimethylcyclopropanes from allylic alcohols and ethers, with yields ranging from 53-96%.[1]
Materials:
-
Allylic alcohol or ether
-
This compound
-
Diethylzinc (Et₂Zn)
-
Anhydrous solvent
Conceptual Procedure:
-
In a flame-dried flask under an inert atmosphere, the allylic alcohol or ether is dissolved in an anhydrous solvent.
-
Diethylzinc is added to the solution.
-
This compound is then introduced to the reaction mixture.
-
The reaction is stirred until completion, as monitored by an appropriate analytical method.
-
The reaction is carefully quenched, and the gem-dimethylcyclopropane product is isolated and purified.
It is important to note that this represents a conceptual workflow, and specific reaction conditions would require optimization based on the substrate.
Alternative Strategies for Gem-Dimethylcyclopropanation
Given the limited specific protocols for this compound in the literature, researchers often turn to alternative methods for installing the gem-dimethylcyclopropane motif. One notable alternative involves the use of triisopropylsulfoxonium tetrafluoroborate.[7][8] This reagent, upon deprotonation, acts as a nucleophilic isopropylidene transfer agent to electron-deficient alkenes, yielding gem-dimethylcyclopropane compounds in good to excellent yields.[7]
Logical Workflow for Cyclopropanation Strategy
Caption: Decision workflow for selecting a diiodinated cyclopropanating agent based on the desired final chemical motif and its application in drug discovery.
Conclusion
For medicinal chemists and drug development professionals, this compound presents a compelling option for the direct synthesis of gem-dimethylcyclopropanes. The incorporation of the gem-dimethyl moiety can offer significant advantages in terms of a compound's potency, metabolic stability, and overall pharmacokinetic profile. While detailed experimental protocols for its use in Simmons-Smith type reactions are not as widespread as those for diiodomethane, the reported high yields for certain substrates suggest it is a viable and potent tool. For broader substrate scopes, alternative reagents for gem-dimethylcyclopropanation should also be considered. The choice between diiodomethane and this compound ultimately hinges on the strategic goals of the synthesis, with the latter offering a direct route to a highly desirable structural motif in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
- 8. gem-Dimethylcyclopropanation of dibenzylideneacetone using triisopropyl sulfoxonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for 2,2-Diiodopropane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of 2,2-diiodopropane purity. It offers a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside data for common impurities. Experimental protocols and visual workflows are included to assist in the accurate assessment of this compound purity.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. Spectroscopic techniques are powerful tools for verifying the identity and purity of this compound. This guide compares the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy in identifying the target compound and distinguishing it from potential impurities such as its isomer 1,2-diiodopropane, the precursor 2-iodopropane, and residual solvents like acetone, or byproducts like propene.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected spectroscopic data for this compound and its common impurities.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~2.5 - 2.8 | Singlet | 6H | 2 x CH₃ |
| 1,2-Diiodopropane | ~2.0 (d), ~3.8 (dd), ~4.2 (m) | Doublet, Doublet of doublets, Multiplet | 3H, 1H, 1H | CH₃, CH₂, CHI |
| 2-Iodopropane | ~1.9 (d), ~4.3 (septet) | Doublet, Septet | 6H, 1H | 2 x CH₃, CHI |
| Acetone | ~2.17 | Singlet | 6H | 2 x CH₃ |
| Propene | ~1.7 (d), ~5.0 (m), ~5.8 (m) | Doublet, Multiplet, Multiplet | 3H, 2H, 1H | CH₃, =CH₂, =CH |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~ -10 to -15, ~40-45 | C(I)₂, 2 x CH₃ |
| 1,2-Diiodopropane | ~25, ~30, ~45 | CH₃, CH₂I, CHI |
| 2-Iodopropane | ~27, ~29 | 2 x CH₃, CHI[1] |
| Acetone | ~30, ~206 | CH₃, C=O |
| Propene | ~19, ~115, ~133 | CH₃, =CH₂, =CH |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 296 | 169 ([M-I]⁺), 127 (I⁺), 43 ([C₃H₇]⁺) |
| 1,2-Diiodopropane | 296 | 169 ([M-I]⁺), 127 (I⁺), 41 ([C₃H₅]⁺) |
| 2-Iodopropane | 170 | 127 (I⁺), 43 ([C₃H₇]⁺)[2] |
| Acetone | 58 | 43 ([CH₃CO]⁺) |
| Propene | 42 | 41 ([C₃H₅]⁺) |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~2950-2850, ~1380, ~500-600 | C-H (sp³), C-H bend, C-I stretch |
| 1,2-Diiodopropane | ~2950-2850, ~1450, ~1380, ~500-600 | C-H (sp³), C-H bend, C-I stretch |
| 2-Iodopropane | ~2950-2850, ~1380, ~1150, ~550 | C-H (sp³), C-H bend, C-C stretch, C-I stretch[3] |
| Acetone | ~1715 | C=O stretch |
| Propene | ~3080, ~1645 | =C-H stretch, C=C stretch[4] |
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) for separation of volatile impurities.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragment ions (e.g., m/z 30-350).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and identify any impurities.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare the spectrum to a reference spectrum of pure this compound if available.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for purity confirmation.
Caption: Workflow for Spectroscopic Purity Analysis.
Caption: Decision Tree for Method Selection.
Comparison and Conclusion
Each spectroscopic technique offers unique advantages in the purity assessment of this compound.
-
¹H and ¹³C NMR Spectroscopy are unparalleled in providing detailed structural information. The simplicity of the ¹H NMR spectrum of this compound (a single peak) makes it a powerful tool for detecting proton-bearing impurities, which will exhibit their own characteristic signals. ¹³C NMR is essential for confirming the presence of the quaternary iodinated carbon and distinguishing between isomers.
-
Mass Spectrometry is invaluable for confirming the molecular weight of the compound and for identifying impurities with different masses. The fragmentation pattern provides a molecular fingerprint that can help to distinguish between isomers, although the differences may be subtle.
-
Infrared Spectroscopy is particularly useful for identifying functional groups. While the C-I bond stretches are in the low-frequency region and can be difficult to assign definitively, IR is excellent for detecting impurities with distinct functional groups, such as the carbonyl group in acetone or the C=C double bond in propene.
For a comprehensive and confident assessment of this compound purity, a combination of these spectroscopic methods is recommended. NMR provides the most detailed structural confirmation and is highly sensitive to a wide range of impurities. MS confirms the molecular weight and helps identify unknown impurities. IR is a quick and effective method for detecting specific functional group impurities. By comparing the obtained spectra with the reference data provided in this guide, researchers can confidently determine the purity of their this compound samples.
References
- 1. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating the Structure of Products from 2,2-Diiodopropane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the structural validation of reaction products is a critical step in chemical synthesis. This guide provides a comparative analysis of the products derived from reactions of 2,2-diiodopropane, primarily focusing on the synthesis of allenes and cyclopropanes. We present a comparison with alternative synthetic methodologies, supported by experimental data, detailed protocols, and visualizations to aid in the selection of optimal synthetic and validation strategies.
Introduction to this compound Reactions
This compound is a versatile reagent in organic synthesis, serving as a precursor for the generation of a gem-dimethyl-substituted carbene or carbenoid equivalent. This reactivity is principally exploited in the synthesis of two main classes of compounds: 1,1-disubstituted allenes and gem-dimethylcyclopropanes. The choice of reagents and reaction conditions dictates the predominant product formed. This guide will explore the validation of these structures and compare the synthetic routes with other established methods.
Data Presentation: Performance of Synthetic Methods
The following tables summarize the performance of various synthetic methods for the preparation of allenes and cyclopropanes, providing a comparative benchmark for the reactions involving this compound.
Table 1: Comparison of Synthetic Methods for Allenes
| Method | Reagents | General Substrate Scope | Typical Yields | Stereoselectivity | Key Advantages | Limitations |
| From this compound | This compound, Grignard Reagent/Organocuprate | Aldehydes, ketones | Moderate to Good | Not applicable for 1,1-disubstituted allenes | Readily available starting material. | Stoichiometric use of organometallic reagents. |
| Organocatalysis | Chiral Phosphoric Acids, Amines | Propargyl alcohols, alkynyl imines | High (up to 96%) | High (up to 97% ee) | Metal-free, mild conditions, high enantioselectivity. | Substrate scope can be limited. |
| Photoredox Catalysis | Photoredox Catalyst (e.g., Ir or Ru complex) | Propargylic alcohols, redox-active esters | Good to Excellent | Can be high with chiral ligands | Mild reaction conditions, high functional group tolerance. | Requires specialized photochemical equipment. |
| Palladium-Catalysis | Pd(0) or Pd(II) complexes | Propargylic carbonates/acetates | Good to Excellent (up to 99%) | Can be high with chiral ligands | High efficiency, broad substrate scope. | Potential for metal contamination in the final product. |
Table 2: Comparison of Synthetic Methods for Cyclopropanes
| Method | Reagents | General Substrate Scope | Typical Yields | Diastereoselectivity | Key Advantages | Limitations |
| From this compound | This compound, n-Butyllithium, Olefin | Electron-deficient and unactivated olefins | Moderate to Good | Substrate-dependent | Access to gem-dimethylcyclopropanes. | Cryogenic temperatures often required. |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu or Et₂Zn | Allylic alcohols, unfunctionalized olefins | Good to Excellent | High (Substrate-directed) | High functional group tolerance, stereospecific. | Stoichiometric zinc reagents, cost of diiodomethane. |
| Diazomethane with Metal Catalyst | CH₂N₂, Pd(OAc)₂ or Cu(acac)₂ | Various olefins | Good | Moderate to High | High yields. | Diazomethane is explosive and toxic. |
| Intramolecular C-H Activation | Aryl bromide/triflate precursors with gem-dialkyl groups, Pd catalyst | Specific precursors with gem-dialkyl groups | Good to Excellent | Not applicable | Direct conversion of C-H bonds. | Limited to specific intramolecular cyclizations. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a 1,1-Disubstituted Allene from this compound
This protocol describes a general procedure for the synthesis of a 1,1-disubstituted allene via the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Anhydrous Copper(I) Iodide (CuI) (catalytic)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to activate the magnesium. Anhydrous diethyl ether is added to cover the magnesium. The alkyl/aryl halide (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Allene Synthesis: The freshly prepared Grignard reagent is cooled to -78 °C. In a separate flask, this compound (1.1 eq) is dissolved in anhydrous diethyl ether and cooled to -78 °C. The Grignard reagent is then added dropwise to the this compound solution. A catalytic amount of CuI can be added to facilitate the reaction. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of a gem-Dimethylcyclopropane from this compound
This protocol outlines a general method for the cyclopropanation of an alkene using this compound and n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkene (e.g., styrene)
-
Anhydrous pentane or hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet is charged with the alkene (1.0 eq) and anhydrous pentane. The solution is cooled to -78 °C.
-
Carbenoid Formation and Cyclopropanation: To the cooled alkene solution, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. A solution of this compound (1.2 eq) in anhydrous pentane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm slowly to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure. The residue is purified by flash column chromatography on silica gel.
Product Structure Validation
The structures of the synthesized allenes and cyclopropanes are validated using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for a Representative 1,1-Disubstituted Allene (e.g., 1,1-dimethyl-3-phenylallene)
| Technique | Key Features |
| ¹H NMR | Signals for the aromatic protons, a singlet for the allenic proton, and a singlet for the two equivalent methyl groups. |
| ¹³C NMR | A characteristic signal for the central carbon of the allene moiety around 200 ppm, signals for the other two sp² carbons of the allene, aromatic carbons, and the methyl carbons. |
| IR | A characteristic absorption band for the asymmetric stretching of the C=C=C bond in the range of 1950-1970 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the expected mass and characteristic fragmentation patterns. |
Table 4: Spectroscopic Data for a Representative gem-Dimethylcyclopropane (e.g., 1,1-dimethyl-2-phenylcyclopropane)
| Technique | Key Features |
| ¹H NMR | Signals for the aromatic protons, and characteristic upfield signals for the cyclopropyl protons and the two diastereotopic methyl groups. |
| ¹³C NMR | Characteristic upfield signals for the cyclopropyl carbons, including the quaternary carbon, and signals for the aromatic and methyl carbons. |
| IR | C-H stretching vibrations of the cyclopropyl ring around 3050-3100 cm⁻¹. |
| Mass Spec | Molecular ion peak and fragmentation patterns showing the loss of methyl groups. |
Mandatory Visualization
The following diagrams illustrate a generalized reaction pathway and a logical workflow for product validation.
A Comparative Study of Catalysts for Reactions of 2,2-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
2,2-Diiodopropane, a versatile gem-diiodide, serves as a valuable precursor in a variety of organic transformations, most notably in the formation of gem-dimethyl substituted moieties. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for key reactions of this compound and its analogs, supported by experimental data to aid in catalyst selection and methods development.
I. gem-Dimethylcyclopropanation
The introduction of a gem-dimethylcyclopropane unit is a significant synthetic strategy in medicinal chemistry, offering a means to enhance lipophilicity and metabolic stability of drug candidates. This compound and its dichloro-analogs are key reagents for this transformation. Below is a comparison of two prominent catalytic approaches.
Catalyst Performance in gem-Dimethylcyclopropanation
| Catalyst System | Substrate | Reagents | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| Cobalt-PDI Complex | 1,3-Diene | 2,2-Dichloropropane, Zn | gem-Dimethylvinylcyclopropane | 98 | 10 | 12 | [1] |
| Simmons-Smith | Cyclohexene | Diiodomethane, Zn-Cu | Norcarane | High (unspecified) | - | - | [2][3] |
| Furukawa Modification | Alkene | Diiodomethane, Et₂Zn | Cyclopropane | High (unspecified) | - | - | [2] |
Key Observations:
-
The cobalt-pyridine-diimine (PDI) catalyst demonstrates high efficiency in the reductive dimethylcyclopropanation of 1,3-dienes using a gem-dihaloalkane as the carbene source.[1] This system offers a significant advantage over traditional methods that often struggle with unactivated olefins.
-
The classic Simmons-Smith reaction and its Furukawa modification are well-established for cyclopropanation using diiodomethane.[2][3] While quantitative data for direct comparison with this compound is limited in the searched literature, these methods are known to be effective for a range of alkenes. The Furukawa modification, using diethylzinc, often provides improved yields.[2]
Experimental Protocols
1. Cobalt-Catalyzed Reductive Dimethylcyclopropanation of a 1,3-Diene
-
Catalyst Precursor: [iPr-PDI]CoCl₂ (Pyridine-diimine cobalt(II) chloride complex)
-
Reagents: 2,2-Dichloropropane (analog of this compound), Zinc powder (reductant), 1,3-Diene.
-
Procedure: In an inert atmosphere glovebox, the cobalt catalyst (10 mol%), zinc powder (2.0 equiv.), and the 1,3-diene (1.0 equiv.) are combined in a vial with a suitable solvent (e.g., THF). 2,2-Dichloropropane (1.5 equiv.) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.[1]
2. Simmons-Smith Cyclopropanation (General Procedure)
-
Reagents: Diiodomethane, Zinc-Copper couple, Alkene.
-
Procedure: A flask is charged with the zinc-copper couple under an inert atmosphere. A solution of the alkene in a dry, inert solvent (e.g., diethyl ether) is added. Diiodomethane is then added dropwise to the stirred suspension. The reaction is typically stirred at room temperature or with gentle heating. Progress is monitored by TLC or GC. Work-up involves filtration to remove unreacted zinc and subsequent purification of the cyclopropanated product.[3]
Reaction Pathway: Cobalt-Catalyzed Cyclopropanation
Caption: Cobalt-catalyzed gem-dimethylcyclopropanation workflow.
II. Reductive Dehalogenation
The removal of halogen atoms from organic molecules is a fundamental transformation. For this compound, this would lead to propane. Catalytic reductive dehalogenation offers a milder and more selective alternative to stoichiometric reducing agents.
Catalyst Systems for Reductive Dehalogenation of Alkyl Halides
| Catalyst System | Substrate Type | Reductant | Key Features |
| Palladium on Carbon (Pd/C) | Alkyl halides | H₂ gas, Formate salts | Widely used, efficient, heterogeneous catalyst. |
| Nickel-based catalysts | Alkyl halides | NaBH₄, Hydrosilanes | Cost-effective alternative to palladium. |
| Iridium-based photocatalysts | Alkyl halides | Hantzsch ester, Amines | Mild conditions using visible light. |
Experimental Protocol: Palladium-Catalyzed Reductive Dehalogenation (General)
-
Catalyst: Palladium on carbon (Pd/C, 5-10 wt%).
-
Reagents: Alkyl halide (e.g., this compound), Hydrogen source (e.g., H₂ gas, ammonium formate).
-
Procedure: The alkyl halide is dissolved in a suitable solvent (e.g., methanol, ethanol). The Pd/C catalyst is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) or treated with a hydrogen donor like ammonium formate. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the product is isolated from the filtrate.
Logical Flow: Reductive Dehalogenation
Caption: General workflow for catalytic reductive dehalogenation.
III. Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For this compound, these reactions could potentially lead to the formation of quaternary carbon centers.
Potential Catalysts for Coupling Reactions of gem-Diiodoalkanes
Direct comparative studies on this compound are scarce. However, based on the reactivity of other alkyl halides, the following catalyst systems are prime candidates for investigation.
| Catalyst System | Coupling Partner | Reaction Type |
| Palladium-based catalysts | Organoborons, Organozincs | Suzuki, Negishi |
| Nickel-based catalysts | Grignard reagents, Organozincs | Kumada, Negishi |
| Copper-based catalysts | Alkynes, Amines | Sonogashira, Buchwald-Hartwig |
Experimental Protocol: Nickel-Catalyzed Cross-Coupling (Hypothetical for this compound)
-
Catalyst: NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) or other Ni-phosphine complexes.
-
Reagents: this compound, Organometallic reagent (e.g., an organozinc or Grignard reagent).
-
Procedure: Under an inert atmosphere, the nickel catalyst is placed in a reaction vessel with a dry, aprotic solvent (e.g., THF, dioxane). The organometallic coupling partner is added, followed by the this compound. The reaction mixture is stirred, often with heating, and monitored for product formation. After completion, the reaction is quenched and worked up to isolate the coupled product.
Conceptual Pathway: Cross-Coupling Reaction
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
A Comparative Guide to the Application of 2,2-Diiodopropane in the Synthesis of gem-Dimethylcyclopropanes
For researchers, scientists, and professionals in drug development, the introduction of the gem-dimethylcyclopropane motif is a crucial synthetic step in the creation of complex molecules and novel therapeutic agents. This guide provides an objective comparison of the use of 2,2-diiodopropane for this purpose against other prominent synthetic alternatives. The performance of each method is supported by experimental data, and detailed methodologies for key experiments are provided.
Introduction to gem-Dimethylcyclopropanation
The gem-dimethylcyclopropane structural unit is of significant interest in medicinal chemistry due to its ability to impart desirable properties such as increased metabolic stability, conformational rigidity, and lipophilicity to a molecule. The synthesis of this moiety typically involves the transfer of an isopropylidene group to an olefin. This compound, in conjunction with an organozinc reagent, serves as a precursor to the isopropylidene carbenoid species required for this transformation, analogous to the well-established Simmons-Smith reaction which traditionally utilizes diiodomethane.
This guide will compare the this compound-based method with three other leading strategies for gem-dimethylcyclopropanation: the Corey-Chaykovsky reaction, the use of sulfoxonium ylides, and a modern transition metal-catalyzed approach.
Performance Comparison of gem-Dimethylcyclopropanation Methods
The choice of reagent for gem-dimethylcyclopropanation is critical and depends on factors such as substrate scope, functional group tolerance, scalability, and stereoselectivity. The following tables summarize the performance of this compound and its alternatives in the synthesis of gem-dimethylcyclopropanes.
| Reagent/Method | Substrate Type | Typical Yield (%) | Key Features & Limitations |
| This compound / Et₂Zn | Allylic Alcohols, Ethers | 53 - 96[1] | Directed reaction for hydroxyl-containing substrates. Potentially lower yields with unfunctionalized olefins. |
| Corey-Chaykovsky Reaction | α,β-Unsaturated Ketones | Good to Excellent | Selective for 1,4-addition to enones. Requires strong base. |
| Triisopropylsulfoxonium Tetrafluoroborate | Electron-deficient Alkenes | Good to Excellent[2] | Broad scope for Michael acceptors. Milder reaction conditions.[2] |
| Cobalt-Catalyzed Reaction | 1,3-Dienes, Alkenes | High | Catalytic in cobalt. Insensitive to electronic properties of the substrate.[3] |
Reaction Mechanisms and Experimental Workflows
The synthetic strategies for gem-dimethylcyclopropanation proceed through distinct mechanistic pathways. Understanding these pathways is essential for predicting reactivity and selecting the optimal conditions for a given substrate.
This compound (Simmons-Smith-type) Reaction
This method involves the in-situ formation of an organozinc carbenoid, which then reacts with an alkene in a concerted fashion to deliver the isopropylidene group. The presence of a hydroxyl group on the substrate can direct the cyclopropanation to one face of the double bond.
References
The Isopropylidene Moiety: A Cost-Benefit Analysis of 2,2-Diiodopropane in Research
For researchers, scientists, and drug development professionals, the efficient installation of the gem-dimethylcyclopropane motif is a recurrent challenge. This guide provides a comprehensive cost-benefit analysis of 2,2-diiodopropane, a key reagent for this transformation, and objectively compares its performance with leading alternatives, supported by experimental data and detailed protocols.
The strategic introduction of a gem-dimethylcyclopropane unit can significantly enhance the metabolic stability, conformational rigidity, and lipophilicity of drug candidates and other bioactive molecules. While several methods exist to forge this valuable structural motif, the choice of reagent is critical, impacting not only the yield and stereoselectivity of the reaction but also the overall cost and practicality of the synthetic route. This guide delves into the utility of this compound and juxtaposes it with other common methodologies, enabling researchers to make informed decisions for their specific synthetic challenges.
Performance Comparison of gem-Dimethylcyclopropanation Reagents
The selection of an appropriate reagent for installing a gem-dimethyl group via cyclopropanation is a multifactorial decision. The following tables summarize the performance of this compound in a modified Simmons-Smith reaction and compare it with a modern cobalt-catalyzed method and a well-established ylide-based approach.
| Reagent/Method | Substrate Scope | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound / Et₂Zn | Simple alkenes (e.g., cyclopentene, cyclohexene)[1] | Moderate (up to 59%)[1] | Very long (e.g., 5 days)[1] | Commercially available starting materials. | Very low yields and long reaction times for many substrates.[1] |
| Co-catalyst / Me₂CCl₂ / Zn | 1,3-Dienes, activated monoalkenes (e.g., cyclopentene, N-Boc-2,5-dihydropyrrole)[1] | High (87-98%)[1] | Moderate (e.g., 24 hours)[1] | High yields and regioselectivity; applicable to complex molecules.[1] | Requires a specific cobalt catalyst which may not be commercially readily available. |
| Triisopropylsulfoxonium Tetrafluoroborate / NaH | Electron-deficient alkenes (e.g., chalcones, α,β-unsaturated ketones, esters, nitriles)[2] | Good to excellent[2] | Not specified | Mild reaction conditions; broad substrate scope for electron-deficient systems.[2] | Requires synthesis of the sulfoxonium salt; less effective for non-electron-deficient alkenes.[2] |
Cost-Benefit Analysis
A critical aspect of reagent selection is the overall cost of the transformation. This analysis considers the price of the key reagents required for each method to generate one millimole of the active species.
| Reagent | Supplier Example | Price per Gram/mL | Molecular Weight ( g/mol ) | Cost per mmol (€/mmol) | Notes |
| This compound | CymitQuimica | €238.00 / 1g | 295.89 | €70.43 | High cost per mole is a significant drawback. |
| Diiodomethane | ChemicalBook | ~$0.30 / 1g | 267.84 | ~€0.07 | Significantly cheaper than this compound for basic cyclopropanation. |
| Diethylzinc (1.0 M in hexanes) | Thermo Scientific | ~$1.00 / 1g (for 100g) | 123.5 | ~€0.12 | Used in conjunction with the diiodoalkane. |
| 2,2-Dichloropropane | ChemicalBook | ~$1.00 / 1g | 112.99 | ~€0.09 | A much cheaper alternative dihaloalkane used in the cobalt-catalyzed method. |
| Tri-tert-butylphosphonium tetrafluoroborate | Oakwood Chemical | $11.00 / 1g | 290.14 | €0.36 | Price for a similar phosphonium salt used for estimation. |
Analysis: From a purely reagent cost perspective, the traditional Simmons-Smith approach using diiodomethane and diethylzinc is the most economical for simple cyclopropanation. For gem-dimethylcyclopropanation, the cobalt-catalyzed method utilizing the inexpensive 2,2-dichloropropane offers a significant cost advantage over the prohibitively expensive this compound. While the ylide-based method appears moderately priced, the multi-step synthesis of the sulfoxonium salt adds to the overall cost and effort.
However, reagent cost is only one facet. The exceptionally low yields and long reaction times reported for this compound in many contexts drastically diminish its cost-effectiveness. A reaction that requires five days to afford a moderate yield is inefficient in a research and development setting where time is a critical resource. In contrast, the high-yielding nature of the cobalt-catalyzed method, even with the initial investment in the catalyst, presents a more economically viable and time-efficient strategy for accessing gem-dimethylcyclopropanes, particularly for complex molecules.
Experimental Protocols
Protocol 1: Generation of Acetone Criegee Intermediate from this compound
This protocol describes the generation of the dimethyl-substituted Criegee intermediate, (CH₃)₂COO, a key application of this compound in atmospheric chemistry research.
Materials:
-
This compound ((CH₃)₂CI₂)
-
Oxygen (O₂)
-
Argon (Ar) carrier gas
-
Pulsed nozzle (e.g., Parker-Hannifin General Valve Series 9, 1 mm orifice)
-
Quartz capillary tube reactor (1 mm I.D., ~25 mm length)
-
KrF excimer laser (248 nm)
Procedure:
-
Prepare a gaseous mixture by entraining the vapor of this compound in a carrier gas of 20% O₂ in Argon at a pressure of 10 psi.
-
Introduce the gas mixture into the quartz capillary tube reactor through the pulsed nozzle, operating at 10 Hz.
-
Near the exit of the capillary reactor tube, irradiate the gas mixture with the 248 nm output of a KrF excimer laser. This photolysis step cleaves a C-I bond in this compound to produce the monoiodo alkyl radical, (CH₃)₂CI.
-
The generated (CH₃)₂CI radical will rapidly react with the excess O₂ present in the gas mixture to form the acetone Criegee intermediate, (CH₃)₂COO.
-
The Criegee intermediates are then collisionally stabilized within the capillary tube and subsequently jet-cooled in the supersonic expansion for further spectroscopic analysis.
Protocol 2: Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes
This protocol, adapted from Werth and Uyeda (2018), provides a highly efficient alternative to the use of this compound.
Materials:
-
1,3-diene substrate (1.0 equiv)
-
2,2-Dichloropropane (Me₂CCl₂) (2.0 equiv)
-
Zinc powder (Zn) (2.0 equiv)
-
Zinc bromide (ZnBr₂) (1.0 equiv)
-
[²⁻ᵗ⁻ᴮᵘPDI]CoBr₂ catalyst (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere glovebox, combine the 1,3-diene substrate (0.14 mmol), 2,2-dichloropropane (2.0 equiv), zinc powder (2.0 equiv), zinc bromide (1.0 equiv), and the cobalt catalyst (10 mol%) in a vial.
-
Add 1 mL of anhydrous THF to the mixture.
-
Seal the vial and stir the reaction mixture at 22 °C for 24 hours.
-
Upon completion, the reaction can be worked up using standard procedures to isolate the gem-dimethylated vinylcyclopropane product.
Visualizing the Workflow: Criegee Intermediate Generation
The generation of Criegee intermediates from this compound is a key experimental workflow where this reagent is employed. The following diagram illustrates this process.
Caption: Workflow for the generation of acetone Criegee intermediate.
Conclusion
While this compound can serve as a precursor for the gem-dimethylcyclopropylidene unit, its practical application in synthetic organic chemistry is severely limited by its high cost, low reactivity, and the requirement of long reaction times in traditional Simmons-Smith type reactions. For the synthesis of gem-dimethylcyclopropanes, modern catalytic methods, such as the cobalt-catalyzed reductive cyclopropanation, offer a far superior alternative in terms of yield, efficiency, and overall cost-effectiveness. The primary utility of this compound in a research context appears to be in specialized areas such as physical organic and atmospheric chemistry for the clean and specific generation of the acetone Criegee intermediate for mechanistic and kinetic studies. For synthetic chemists aiming to incorporate the gem-dimethylcyclopropane motif into complex molecules, exploring these more recent and efficient catalytic alternatives is highly recommended.
References
Safety Operating Guide
Proper Disposal of 2,2-Diiodopropane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,2-diiodopropane (CAS No. 630-13-7), a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. This guide offers procedural, step-by-step guidance for the handling and disposal of this chemical.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Potential Hazards: this compound is recognized as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[1]
Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Gloves: Use chemically resistant gloves, such as nitrile rubber. For situations with a higher risk of splashing, consider double gloving or using thicker gloves like Viton.[2]
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[2][3]
-
Respiratory Protection: All handling of this compound should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[4]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][5]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][6]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water.[3][5] In all cases of exposure, seek immediate medical attention.[4][5][6]
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[3]
-
Waste Classification: this compound is a halogenated organic compound .[7] It must be disposed of as hazardous waste.
-
Segregation:
-
Container Selection:
-
Collect liquid this compound waste in a designated, compatible container. Polyethylene or glass containers are generally suitable.[2][8] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[2]
-
Solid waste contaminated with this compound (e.g., absorbent materials, contaminated labware) should be collected in a separate, clearly labeled, and sealed container.[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[3][7]
-
Storage:
-
Keep waste containers tightly closed except when adding waste.[3][8]
-
Store waste containers in a cool, well-ventilated, and designated area, such as a flammable storage cabinet or a cabinet under a fume hood.[2]
-
Ensure that waste containers are not filled beyond 90% of their capacity to allow for expansion.[8]
-
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5][6]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[4][6] Do not use combustible materials like paper towels for large spills.[3]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container designated for halogenated organic solids.[3]
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent. Collect all decontamination materials as hazardous waste.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as halogenated hazardous waste.[3]
IV. Disposal Procedures
The primary and recommended method for the final disposal of halogenated organic compounds like this compound is incineration .
-
High-Temperature Incineration: This process is conducted in regulated hazardous waste incinerators at temperatures around 1200 K to prevent the formation of toxic byproducts like dioxins and furans.[9]
-
Consult Your EHS Department: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal contractor.[3] They will provide specific guidance on collection schedules, container requirements, and documentation.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the drain or allowed to evaporate in a fume hood.[2][10]
V. Data Presentation
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [7] |
| Incompatible Waste Streams | Non-halogenated organics, acids, bases, oxidizers | [2][3] |
| Recommended Container | Polyethylene or glass | [2][8] |
| Container Fill Level | < 90% capacity | [8] |
| Primary Disposal Method | High-temperature incineration | [7][9] |
VI. Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling 2,2-Diiodopropane
This guide provides critical safety and logistical information for the handling and disposal of 2,2-Diiodopropane, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe use of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 630-13-7
-
Molecular Formula: C₃H₆I₂
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary hazards are summarized below.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant Gloves | Impervious gloves are recommended. Butyl rubber or other materials providing optimal protection should be used.[3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or coveralls.[2] Flame-retardant antistatic protective clothing is advisable. | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] This should be used in areas with inadequate ventilation. |
Operational Plan: Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound in the laboratory.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area. Use of a chemical fume hood is strongly recommended.
-
Verify that an eyewash station and safety shower are in close proximity to the workstation and are in good working order.[2][4][5]
-
Remove all sources of ignition from the handling area, including open flames, hot surfaces, and spark-producing equipment.[2][6]
-
Have absorbent, non-combustible material (e.g., sand, vermiculite) readily available for spill containment.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Ensure gloves are intact and of the appropriate material.
3. Chemical Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[7]
-
Keep the container tightly closed when not in use.[2]
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.[5]
-
Remove and wash contaminated clothing before reuse.[2]
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2]
-
Protect from light.[2]
Disposal Plan: this compound and Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica gel, acid binder).[2][5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let this chemical enter the environment.[2]
Quantitative Data
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value |
| Molecular Weight | 295.89 g/mol [1] |
| Appearance | Light yellow liquid[6] |
| Odor | Odorless[6] |
| Melting Point | -90 °C / -130 °F[6] |
| Boiling Point | 90 °C / 194 °F[6] |
| Flash Point | 42 °C / 107.6 °F[6] |
| Density | 1.703 g/cm³ at 25 °C |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C3H6I2 | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
